Parp1-IN-11
Description
Properties
Molecular Formula |
C16H12N2O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(2Z)-2-[(4-hydroxyphenyl)methylidene]-3-oxo-4H-1,4-benzoxazine-8-carboxamide |
InChI |
InChI=1S/C16H12N2O4/c17-15(20)11-2-1-3-12-14(11)22-13(16(21)18-12)8-9-4-6-10(19)7-5-9/h1-8,19H,(H2,17,20)(H,18,21)/b13-8- |
InChI Key |
JGBVVZIJHAUTTK-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)NC(=O)/C(=C/C3=CC=C(C=C3)O)/O2)C(=O)N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C(=CC3=CC=C(C=C3)O)O2)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Parp1-IN-11 mechanism of action in DNA repair
An In-Depth Technical Guide to the Mechanism of Action of Parp1-IN-11 in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a central role in the coordination of multiple DNA repair pathways. Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair mechanisms. This compound is a potent inhibitor of PARP1, demonstrating significant enzymatic inhibition and impacting various DNA repair processes. This technical guide delineates the mechanism of action of this compound by first elucidating the multifaceted roles of PARP1 in DNA repair and then detailing the consequences of its inhibition by this small molecule. The guide includes quantitative data on inhibitor potency, detailed descriptions of relevant experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Introduction to PARP1 and its Role in DNA Repair
PARP1 is a nuclear enzyme that acts as a primary sensor for DNA damage, particularly single-strand breaks (SSBs) and double-strand breaks (DSBs).[1][2] Upon detecting a DNA lesion, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[3][4] This PARylation event serves as a scaffold to recruit a multitude of DNA repair factors to the site of damage, facilitating the repair process.[3][4] PARP1 is involved in several key DNA repair pathways, including:
-
Base Excision Repair (BER): PARP1 plays a crucial role in the repair of damaged DNA bases and SSBs.[5][6] It facilitates the recruitment of the XRCC1 scaffold protein, which in turn assembles other BER factors like DNA polymerase β and DNA ligase III.[5]
-
Homologous Recombination (HR): PARP1 contributes to the repair of DSBs through the high-fidelity HR pathway.[5] It is involved in the recruitment of key HR proteins such as MRE11 and ATM to the damage site.[3][5]
-
Non-Homologous End Joining (NHEJ): PARP1 also has a role in NHEJ, another major pathway for DSB repair. It can influence both classical and alternative NHEJ pathways.[5][7]
-
Replication Fork Stabilization: PARP1 is recruited to stalled replication forks, where it helps to stabilize and prevent their collapse, thereby maintaining genomic integrity during DNA replication.[5][6]
This compound: A Potent PARP1 Inhibitor
This compound is a small molecule inhibitor that potently targets the catalytic activity of PARP1. Its primary mechanism of action is to bind to the NAD+ binding pocket of the PARP1 enzyme, preventing the synthesis of PAR. This inhibition has profound consequences on the DNA damage response.
Quantitative Data on this compound Potency
The following table summarizes the available quantitative data for this compound and provides a comparative context with other well-characterized PARP inhibitors.
| Inhibitor | Target(s) | IC50 (µM) | Ki (nM) | Reference(s) |
| This compound | PARP1 , PARP2, PARP3, TNKS1, TNKS2 | 0.082 (for PARP1) | Not Reported | [8] |
| Olaparib | PARP1, PARP2 | 0.005 | Not Reported | [9] |
| Rucaparib | PARP1, PARP2 | 0.007 | Not Reported | [9] |
| Talazoparib | PARP1, PARP2 | 0.001 | Not Reported | [9] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki: The inhibition constant, an indication of how tightly an inhibitor binds to an enzyme.
Mechanism of Action of this compound in DNA Repair Pathways
By inhibiting PARP1, this compound disrupts the normal functioning of multiple DNA repair pathways. The consequences of this inhibition are pathway-specific.
Impact on Base Excision Repair (BER)
Inhibition of PARP1 by this compound stalls the BER pathway. Without PARylation, the recruitment of XRCC1 and other downstream BER factors is impaired.[5] This leads to the accumulation of unrepaired SSBs. When these unrepaired SSBs are encountered by the replication machinery, they can be converted into more cytotoxic DSBs.[10]
Caption: Inhibition of Base Excision Repair by this compound.
Impact on Homologous Recombination (HR)
While PARP1 promotes HR by recruiting key factors, its inhibition by this compound can lead to a phenomenon known as "synthetic lethality" in cancer cells that are already deficient in HR, such as those with BRCA1/2 mutations.[11][12] In these cells, the accumulation of DSBs due to stalled BER, coupled with the inability to repair these breaks via HR, leads to catastrophic genomic instability and cell death.[11] In HR-proficient cells, the inhibition of PARP1 may lead to an increased reliance on this pathway for the repair of DSBs arising from replication fork collapse.[10]
Caption: Synthetic Lethality in HR-Deficient Cells with this compound.
Impact on Non-Homologous End Joining (NHEJ)
The role of PARP1 in NHEJ is complex. Some studies suggest that PARP1 can compete with the Ku70/Ku80 complex for binding to DNA ends, thereby regulating classical NHEJ.[13] Inhibition of PARP1 by this compound may therefore alter the balance between different DSB repair pathways, potentially leading to an increased reliance on the more error-prone NHEJ, which can contribute to genomic instability.[7][13]
Experimental Protocols for Studying this compound's Mechanism of Action
The following are key experimental protocols used to elucidate the mechanism of action of PARP inhibitors like this compound.
PARP1 Enzymatic Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of PARP1 enzymatic activity.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human PARP1, a histone substrate, NAD+, and nicked DNA as an activator.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for PARylation to occur.
-
Detection: The amount of PAR produced is quantified. This can be done using various methods, such as ELISA with an anti-PAR antibody or by measuring the incorporation of biotinylated NAD+.
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
Cellular PARP Inhibition Assay
Objective: To assess the ability of this compound to inhibit PARP activity within intact cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of this compound.
-
Induction of DNA Damage: Cells are then treated with a DNA damaging agent (e.g., hydrogen peroxide or an alkylating agent) to stimulate PARP1 activity.
-
Immunofluorescence or Western Blotting: The levels of PAR in the cells are assessed by immunofluorescence staining or Western blotting using an anti-PAR antibody.
-
Quantification: The intensity of the PAR signal is quantified and compared between treated and untreated cells to determine the extent of cellular PARP inhibition.
γH2AX Foci Formation Assay (Marker of DSBs)
Objective: To measure the induction of DSBs following treatment with this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound, either alone or in combination with a DNA damaging agent.
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an antibody specific for phosphorylated H2AX (γH2AX), a marker for DSBs.[14][15][16]
-
Microscopy and Analysis: The number of γH2AX foci per nucleus is visualized and quantified using fluorescence microscopy. An increase in γH2AX foci indicates an increase in DSBs.
Caption: Key experimental assays for characterizing this compound.
Conclusion
This compound is a potent inhibitor of PARP1 that exerts its effects by disrupting multiple DNA repair pathways. Its primary mechanism involves the inhibition of PAR synthesis, leading to the accumulation of SSBs, which can be converted to lethal DSBs, particularly in the context of HR-deficient cancer cells. The in-depth understanding of its mechanism of action, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of clinical trials and the development of novel therapeutic strategies targeting the DNA damage response. The continued investigation into the nuanced roles of PARP1 and the effects of its inhibitors will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperactivation of PARP Triggers Nonhomologous End-Joining in Repair-Deficient Mouse Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. The Emerging Role of Homologous Recombination Repair and PARP Inhibitors in Genitourinary Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pnas.org [pnas.org]
- 14. ADP‐ribosylation of histone variant H2AX promotes base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. researchgate.net [researchgate.net]
Parp1-IN-11: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and chemical synthesis of Parp1-IN-11, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This document details the scientific journey from initial screening to the identification of this promising compound, including the experimental methodologies and quantitative data that underpin its development.
Discovery of this compound: A Structure-Guided Approach
This compound, chemically identified as (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide, was discovered through a strategic, structure-based drug design campaign. The discovery process began with a high-throughput virtual screening of the Maybridge small molecule library. This initial computational screen was guided by a pharmacophore model developed from the crystal structure of PARP1 in complex with a benzimidazole-4-carboxamide inhibitor.
This virtual screening identified eleven initial hit compounds, which were then subjected to a recombinant PARP1 enzyme assay for in vitro validation.[3] Among these, three compounds demonstrated notable inhibitory activity. Further optimization efforts, including analogue synthesis and scaffold hopping, led to the identification of this compound (referred to as compound 49 in the primary literature) as the most potent inhibitor in the series.[3]
Experimental Workflow for Discovery
The discovery of this compound followed a systematic workflow, beginning with computational methods and progressing to in vitro validation.
Quantitative Data Summary
The inhibitory activity of this compound and its precursors was quantified using in vitro enzymatic assays. The following table summarizes the key quantitative data for this compound and the initial lead compounds.
| Compound | Chemical Name | PARP1 IC50 (µM) |
| This compound (49) | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide | 0.082 |
| Compound 3 | - | 12 |
| Compound 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |
| Compound 10 | - | 0.88 |
Data sourced from Shao et al., Bioorganic Chemistry, 2020.[3]
This compound demonstrates potent inhibition of PARP1 with an IC50 value of 0.082 µM.[4] Further characterization revealed that this compound also exhibits complete inhibition of PARP2 and substantial inhibition of TNKS1 and TNKS2.[4]
Signaling Pathway of PARP1 Inhibition
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Inhibition of PARP1 leads to the accumulation of unrepaired SSBs. When a replication fork encounters an unrepaired SSB, it can collapse, leading to the formation of a more cytotoxic double-strand break (DSB). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.
Chemical Synthesis Pathway of this compound
The synthesis of this compound involves a multi-step process. A detailed, step-by-step protocol for the synthesis of a key intermediate and the final product is provided below.
Synthesis of Intermediate Compound 36
Compound 36 was prepared from compound 34 and commercially available ethyl 2-bromo-2-phenylacetate. The reaction was carried out in a similar manner as for a related compound, 35. Purification by column chromatography using an ethyl acetate:hexane mixture as the eluent yielded compound 36.[2]
Synthesis of this compound (Compound 49)
The synthesis of the final compound, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide (49), is achieved through a scaffold hopping strategy from the initial lead compound 4.[3] While the full detailed synthesis is available in the source publication, the general approach involves the construction of the 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide core followed by a Knoevenagel condensation with 4-hydroxybenzaldehyde to introduce the hydroxybenzylidene moiety.
Experimental Protocols
In Vitro PARP1 Enzyme Inhibition Assay
The inhibitory activity of this compound against PARP1 was determined using the BPS PARP1 Chemiluminescent Activity Assay Kit (BPS Bioscience, Catalog #80551).[3]
Protocol:
-
Initial Screening: All synthesized compounds were initially assayed in triplicate at a single concentration of 10 µM.[3]
-
Classification of Inhibition:
-
Compounds with <40% inhibition at 10 µM were considered to have an IC50 >10 µM.
-
Compounds showing 40–60% inhibition at 10 µM were considered to have an IC50 of ~10 µM.
-
Compounds exhibiting >60% inhibition at 10 µM were selected for further evaluation to determine their precise IC50 values.[3]
-
-
IC50 Determination: For compounds showing significant inhibition, dose-response curves were generated to calculate the IC50 value.
-
Internal Standard: 3-Aminobenzamide, provided in the assay kit, was used as an internal standard and consistently showed 60–80% inhibition at 50 µM.[3]
-
Further Screening: For more potent compounds, subsequent screenings were performed at a lower concentration of 2.5 µM to refine the IC50 values.[3]
In Vivo Studies
Currently, there is no publicly available information detailing specific in vivo studies conducted with this compound. However, the general approach for evaluating PARP inhibitors in vivo often involves xenograft models in immunocompromised mice. These studies typically assess the anti-tumor efficacy of the compound as a monotherapy or in combination with DNA-damaging agents.
Conclusion
This compound is a potent PARP1 inhibitor discovered through a combination of virtual screening and synthetic chemistry optimization. Its discovery highlights the effectiveness of a structure-guided approach in identifying novel and potent enzyme inhibitors. The detailed synthesis and assay protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in the development of next-generation PARP inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising compound.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Role of Parp1-IN-11 in Synthetic Lethality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of Parp1-IN-11, a potent PARP1 inhibitor, in the context of synthetic lethality. Given the limited publicly available data for this compound, this guide leverages the extensive research on the well-characterized PARP inhibitor, Olaparib, as a representative example to illustrate the core concepts, experimental methodologies, and signaling pathways central to PARP1 inhibition in cancer therapy.
Introduction to PARP1 and Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. These SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death. This concept, where the loss of two genes or pathways is lethal but the loss of either one alone is not, is known as synthetic lethality. PARP inhibitors exploit this vulnerability to selectively kill cancer cells while sparing normal cells with functional HR pathways.[1][2][3]
This compound: A Potent PARP1 Inhibitor
This compound (also referred to as compound 49 in its original publication) is a potent inhibitor of PARP1.[4][5][6] Its discovery stemmed from a structure- and pharmacophore-based virtual screening approach, followed by chemical synthesis and enzymatic evaluation.[4]
Quantitative Data
The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against the PARP1 enzyme.
| Compound | Target | IC50 (µM) | Reference |
| This compound | PARP1 | 0.082 | [4][5][6] |
Due to the limited availability of further quantitative data for this compound across different cell lines and assays, the following sections will utilize data from the well-characterized PARP inhibitor, Olaparib, to illustrate the expected biological effects and experimental evaluation of a selective PARP1 inhibitor.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of PARP1 inhibitors like this compound and Olaparib.
PARP1 Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PARP1.
Principle: The assay quantifies the incorporation of biotinylated NAD+ onto histone proteins by PARP1. The resulting biotinylated histones are then detected using a streptavidin-conjugated reporter.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone proteins (e.g., H1)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
96-well plates
Procedure:
-
Coat a 96-well plate with histone proteins overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the PARP1 enzyme to each well.
-
Add the test compound (e.g., this compound or Olaparib) at various concentrations.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate.
-
Add HRP substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value from the dose-response curve.
Cell Viability Assay
This assay determines the effect of the PARP1 inhibitor on the proliferation and survival of cancer cells.
Principle: The MTS assay measures the metabolic activity of viable cells. The MTS tetrazolium compound is reduced by metabolically active cells to a colored formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., BRCA1/2-mutant and wild-type)
-
Cell culture medium and supplements
-
MTS reagent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the PARP1 inhibitor at a range of concentrations.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Cellular PARylation Assay (Western Blot)
This assay assesses the ability of the PARP1 inhibitor to block the formation of poly(ADP-ribose) (PAR) chains in cells.
Principle: Western blotting is used to detect the levels of PAR polymers in cell lysates after treatment with a DNA-damaging agent and the PARP1 inhibitor.
Materials:
-
Cancer cell lines
-
DNA-damaging agent (e.g., H2O2 or MMS)
-
PARP1 inhibitor
-
Lysis buffer
-
Primary antibody against PAR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the PARP1 inhibitor for a specified time.
-
Induce DNA damage by adding a DNA-damaging agent for a short period.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary anti-PAR antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
DNA Damage Response Assay (γH2AX Foci Formation)
This assay visualizes and quantifies the accumulation of DNA double-strand breaks in response to PARP1 inhibition.
Principle: Immunofluorescence is used to detect the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Materials:
-
Cancer cell lines
-
PARP1 inhibitor
-
Fixation and permeabilization buffers
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips and treat them with the PARP1 inhibitor.
-
Fix and permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to PARP1 inhibition and synthetic lethality.
Conclusion
This compound is a potent inhibitor of PARP1 with demonstrated enzymatic activity. The principle of synthetic lethality provides a strong rationale for its potential as an anticancer agent, particularly in tumors with deficiencies in the homologous recombination DNA repair pathway. While specific cellular and in vivo data for this compound are not extensively available in the public domain, the experimental protocols and mechanistic insights derived from the study of well-characterized PARP inhibitors like Olaparib provide a clear roadmap for its further preclinical and clinical development. The methodologies and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance the field of targeted cancer therapy through PARP1 inhibition.
References
- 1. PARP1 REPRESSES PAP AND INHIBITS POLYADENYLATION DURING HEAT SHOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Parp1-IN-11 as a chemical probe for PARP1 function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Parp1-IN-11, a potent chemical probe for Poly(ADP-ribose) polymerase 1 (PARP1). This document details its biochemical and cellular activity, selectivity profile, and the experimental protocols necessary for its characterization, serving as a vital resource for researchers investigating PARP1 function and developing novel therapeutics.
Introduction to this compound
This compound is a small molecule inhibitor of PARP1, an enzyme central to the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. PARP1's role in maintaining genomic integrity has made it a significant target in oncology. Chemical probes like this compound are crucial tools for elucidating the multifaceted functions of PARP1 in both normal physiology and disease states.
Biochemical and Cellular Activity of this compound
This compound demonstrates potent inhibition of PARP1's enzymatic activity. The following tables summarize the currently available quantitative data on its biochemical and cellular performance.
Table 1: Biochemical Activity of this compound
| Target | IC50 (µM) | Notes |
| PARP1 | 0.082 | Potent inhibition of the primary target. |
Table 2: Selectivity Profile of this compound
| Target | Inhibition Level | Notes |
| PARP2 | Complete Inhibition | Indicates significant off-target activity against PARP2. |
| PARP3 | Substantial Inhibition | Suggests potential for polypharmacology. |
| TNKS1 | Substantial Inhibition | Inhibition of Tankyrase 1. |
| TNKS2 | Substantial Inhibition | Inhibition of Tankyrase 2. |
Further quantitative analysis (IC50/Ki values) is recommended for a more precise determination of the selectivity profile.
Table 3: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | Value | Notes |
| Data Not Available | - | - | - | Cellular potency has not been publicly reported. Researchers are encouraged to determine cell-based activity (e.g., EC50 for PAR inhibition or GI50 in relevant cancer cell lines). |
Signaling Pathways Involving PARP1
PARP1 is a key player in the intricate network of DNA damage repair. Upon detecting a single-strand break, PARP1 binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process known as PARylation. This PARylation event serves as a scaffold to recruit other DNA repair proteins.
Experimental Protocols
Detailed methodologies for characterizing this compound are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and equipment.
In Vitro PARP1 Enzymatic Activity Assay (NAD+ Depletion Assay)
This assay measures the enzymatic activity of PARP1 by quantifying the depletion of its substrate, NAD+.
Experimental Workflow:
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
This compound
-
NAD+
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
NAD+ detection kit (e.g., fluorescent-based)
-
384-well assay plates (black, flat-bottom)
-
Multichannel pipettes
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in PARP assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Reaction Setup:
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Prepare a master mix containing PARP1 enzyme and activated DNA in PARP assay buffer.
-
Add 10 µL of the master mix to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Enzymatic Reaction:
-
Prepare a solution of NAD+ in PARP assay buffer.
-
Add 5 µL of the NAD+ solution to each well to initiate the reaction. The final concentration of NAD+ should be at or near its Km for PARP1.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Stop the reaction and detect the remaining NAD+ according to the manufacturer's instructions of the chosen NAD+ detection kit. This typically involves adding a developing reagent.
-
Incubate as required by the kit (e.g., 15 minutes at room temperature).
-
-
Data Analysis:
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percentage of PARP1 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cellular PARP1 Inhibition Assay (Western Blot for PAR levels)
This assay assesses the ability of this compound to inhibit PARP1 activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR) following DNA damage.
Experimental Workflow:
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS))
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
-
Induction of DNA Damage:
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for PAR and the loading control.
-
Normalize the PAR signal to the loading control.
-
Calculate the percentage of PAR inhibition for each concentration of this compound relative to the DNA damage control without inhibitor.
-
Determine the EC50 value from the dose-response curve.
-
Pharmacokinetics
As of the latest available information, no pharmacokinetic data for this compound has been publicly disclosed. Researchers planning in vivo studies are advised to conduct their own pharmacokinetic profiling to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Conclusion
This compound is a valuable chemical probe for the investigation of PARP1 biology. Its potent inhibitory activity makes it a useful tool for in vitro and cellular studies aimed at understanding the roles of PARP1 in DNA repair, chromatin modification, and other cellular processes. However, its noted off-target effects on other PARP family members necessitate careful interpretation of experimental results. Further characterization of its cellular and in vivo properties will be essential to fully establish its utility as a selective and reliable chemical probe. This guide provides the foundational information and methodologies required for researchers to effectively utilize and characterize this compound in their scientific endeavors.
A Technical Guide to the Role of PARP1 Inhibition by Parp1-IN-11 in Chromatin Remodeling and Transcriptional Regulation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that plays a multifaceted role in cellular processes, most notably DNA repair, chromatin remodeling, and the regulation of gene expression.[1] Its ability to modulate chromatin structure and interact with the transcriptional machinery makes it a compelling target for therapeutic intervention in various diseases, including cancer.[2] This technical guide provides an in-depth overview of the functions of PARP1 in chromatin and transcription, and explores the mechanistic implications of its inhibition by the potent small molecule, Parp1-IN-11. We detail the molecular actions of PARP1, summarize the known quantitative data for this compound, provide standardized experimental protocols for investigating its effects, and present visual workflows and pathways to elucidate these complex interactions.
The Core Functions of PARP1 in Chromatin and Transcription
PARP1 is a key sensor of DNA damage and a modulator of chromatin architecture.[3][4] Its functions are central to maintaining genomic integrity and controlling gene expression through several mechanisms:
-
Chromatin Remodeling: Upon binding to DNA breaks or specific chromatin structures, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and acceptor proteins, including histones.[3][5] This process, known as PARylation, introduces a strong negative charge, leading to electrostatic repulsion that decompacts chromatin, making DNA more accessible for repair and transcription machinery.[3][6] PARP1 can regulate the activity of histone- and chromatin-modifying enzymes. For instance, it can inhibit the histone demethylase KDM5B, leading to increased H3K4me3 at gene promoters, which promotes an open chromatin state and enhances gene expression.[7][8]
-
Transcriptional Regulation: PARP1 influences transcription through multiple avenues. It can act as a transcriptional co-regulator, promoting the recruitment of transcription factors or the release of repressors.[7] It directly binds to the promoters of certain genes to either activate or repress their expression.[6] Furthermore, by PARylating transcription factors, PARP1 can modulate their activity and ability to bind DNA.[9] Studies have shown that PARP1 is often associated with active histone modifications and binds to the regulatory regions of highly transcribed genes.[10]
This compound: A Potent PARP1 Inhibitor
This compound is a small molecule inhibitor designed to target the catalytic activity of PARP1. By occupying the NAD+ binding pocket of the enzyme, PARP inhibitors prevent the synthesis of PAR, thereby blocking the downstream functions of PARP1.[11] This inhibition not only impacts DNA repair but is also expected to have significant consequences for chromatin structure and gene expression programs regulated by PARP1 activity.
Quantitative Data for this compound
The primary quantitative measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50). The available data for this compound demonstrates its high potency against PARP1.
| Compound | Target | IC50 (µM) | Other Targets Inhibited | Reference |
| This compound | PARP1 | 0.082 | PARP2 (complete inhibition), PARP3, TNKS1, TNKS2 (substantial inhibition) | [12] |
Signaling Pathways and Logical Relationships
The inhibition of PARP1 by this compound initiates a cascade of effects that alter chromatin dynamics and transcriptional output.
Caption: Mechanism of PARP1 and its inhibition by this compound.
Experimental Protocols for Studying this compound Effects
To rigorously assess the impact of this compound on chromatin and transcription, a combination of genomic and biophysical assays is required.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide binding sites of a protein of interest, such as PARP1. This protocol allows researchers to determine how this compound treatment affects PARP1 localization on chromatin.
Objective: To identify changes in PARP1 occupancy at gene regulatory regions following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture human cell lines (e.g., HEK293, MCF7) to ~80% confluency. Treat cells with a vehicle control (e.g., DMSO) or a specified concentration of this compound for a defined period (e.g., 24 hours).
-
Cross-linking: Add formaldehyde to a final concentration of 1% directly to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[13]
-
Cell Lysis and Chromatin Sonication: Harvest and lyse the cells. Sonicate the chromatin to generate DNA fragments in the range of 200-500 bp.[14]
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to PARP1. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.
-
Data Analysis: Align reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of PARP1 enrichment.[10] Compare peak distributions between vehicle- and this compound-treated samples to identify differential binding sites.
Caption: Experimental workflow for PARP1 ChIP-seq analysis.
RNA-sequencing (RNA-seq)
RNA-seq provides a comprehensive, quantitative view of the transcriptome. This protocol is used to determine how inhibition of PARP1 by this compound alters global gene expression.
Objective: To identify differentially expressed genes upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Treat cells with vehicle or this compound as described for the ChIP-seq protocol.
-
RNA Extraction: Harvest cells and extract total RNA using a suitable method (e.g., Trizol reagent or column-based kits). Ensure high quality of RNA using a Bioanalyzer.
-
Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA. Fragment the remaining RNA and synthesize cDNA. Ligate sequencing adapters to the cDNA fragments to create the sequencing library.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to a reference genome or transcriptome.[15]
-
Quantify gene expression levels (e.g., as counts per gene).
-
Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or down-regulated in this compound-treated cells compared to controls.[15][16]
-
Conduct pathway analysis (e.g., GSEA, IPA) on the differentially expressed genes to identify affected biological processes.[17]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify and quantify the engagement of a drug with its target protein within intact cells. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[18]
Objective: To confirm that this compound binds to and stabilizes PARP1 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control for 1 hour.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Quantification: Analyze the amount of soluble PARP1 in the supernatant using Western blotting or an AlphaScreen/ELISA-based high-throughput method.[20]
-
Data Analysis: Plot the amount of soluble PARP1 as a function of temperature for each treatment condition. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement. Isothermal dose-response curves can be generated by heating at a fixed temperature (e.g., 49°C) with varying inhibitor concentrations to determine an apparent potency.[20]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound, as a potent inhibitor of PARP1, is expected to exert significant influence over chromatin architecture and transcriptional programs. By preventing PARylation, it likely counteracts PARP1's role in creating a permissive chromatin environment, thereby altering the expression of a wide array of genes involved in processes from DNA repair to cellular metabolism and inflammation. The experimental protocols detailed herein provide a robust framework for researchers to dissect these effects with high resolution. A thorough understanding of how this compound modulates the non-canonical, transcriptional functions of PARP1 is essential for optimizing its therapeutic application and identifying novel biomarkers of response.
References
- 1. PARP1: Liaison of Chromatin Remodeling and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1-modulated chromatin remodeling is a new target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Functional Aspects of PARP1 in DNA Repair and Transcription [mdpi.com]
- 7. Transcriptional regulation mechanism of PARP1 and its application in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP-1 Regulates Chromatin Structure and Transcription Through a KDM5B-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARylation During Transcription: Insights into the Fine-Tuning Mechanism and Regulation | MDPI [mdpi.com]
- 10. Genome-Wide Profiling of PARP1 Reveals an Interplay with Gene Regulatory Regions and DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mono-methylated histones control PARP-1 in chromatin and transcription | eLife [elifesciences.org]
- 14. PARP1 genomics: chromatin immunoprecipitation approach using anti-PARP1 antibody (ChIP and ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cooperative targeting of PARP-1 domains to regulate metabolic and developmental genes [frontiersin.org]
- 16. Global Transcriptome Analysis Reveals That Poly(ADP-Ribose) Polymerase 1 Regulates Gene Expression through EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptomics reveals in vivo efficacy of PARP inhibitor combinatorial synergy with platinum-based chemotherapy in human non-small cell lung carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Parp1-IN-11: A Technical Guide to its Impact on Genome Stability and Integrity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Parp1-IN-11, a potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, and its profound impact on genome stability and integrity. While specific experimental data for this compound is limited in publicly available literature, its high potency, with a reported IC50 value of 12 nM, allows for a comprehensive understanding of its expected cellular effects based on the well-established mechanism of action of similar PARP1 inhibitors. This document outlines the core functions of PARP1 in DNA repair, the consequences of its inhibition by potent compounds like this compound, and the experimental methodologies used to assess these effects. The information presented is intended to guide researchers and drug development professionals in their exploration of PARP1 inhibitors as therapeutic agents.
Introduction: The Central Role of PARP1 in Genome Maintenance
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme that acts as a DNA damage sensor and signaling molecule. It plays a pivotal role in the cellular response to DNA single-strand breaks (SSBs), a common form of DNA damage. Upon detection of a break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors, thereby facilitating the repair of the lesion, primarily through the base excision repair (BER) and single-strand break repair (SSBR) pathways.
Beyond its role in SSB repair, PARP1 is also involved in other DNA repair pathways, including the repair of DNA double-strand breaks (DSBs) through both homologous recombination (HR) and non-homologous end joining (NHEJ). Furthermore, PARP1 contributes to the stability of replication forks, and its dysregulation can lead to replication stress and the collapse of these forks, resulting in the formation of more deleterious DSBs. Given its central role in maintaining genome integrity, PARP1 has emerged as a key target for cancer therapy.
This compound: A Potent Inhibitor of PARP1
This compound is a highly potent small molecule inhibitor of PARP1, with a reported half-maximal inhibitory concentration (IC50) of 12 nM. This high affinity for PARP1 suggests that it effectively blocks the catalytic activity of the enzyme at low nanomolar concentrations. The primary mechanism of action of this compound, like other potent PARP inhibitors, is believed to be twofold:
-
Catalytic Inhibition: this compound competes with the endogenous substrate NAD+ for the catalytic domain of PARP1, thereby preventing the synthesis of PAR chains. This abrogation of PARylation disrupts the recruitment of DNA repair proteins to sites of DNA damage.
-
PARP Trapping: Potent PARP inhibitors, including likely this compound, can "trap" PARP1 on the DNA at the site of a lesion. This trapped PARP1-DNA complex is a physical impediment to DNA replication and transcription, leading to the formation of cytotoxic DSBs, particularly in cells with deficiencies in other DNA repair pathways.
Impact of this compound on Genome Stability and Integrity
Based on its potent PARP1 inhibitory activity, this compound is expected to have significant consequences for genome stability and integrity, primarily through the following mechanisms:
Disruption of DNA Repair Pathways
By inhibiting PARP1, this compound is anticipated to disrupt multiple DNA repair pathways:
-
Single-Strand Break Repair (SSBR) and Base Excision Repair (BER): Inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more lethal DSBs when encountered by the replication machinery.
-
Homologous Recombination (HR): While the primary role of PARP1 is in SSBR, its inhibition can indirectly affect HR. The increased burden of DSBs resulting from replication fork collapse in the presence of a PARP inhibitor necessitates efficient HR for repair. In cells with compromised HR (e.g., those with BRCA1/2 mutations), the combination of PARP inhibition and defective HR is synthetically lethal.
-
Non-Homologous End Joining (NHEJ): PARP1 also plays a role in the alternative NHEJ pathway. Its inhibition can therefore modulate the choice of DSB repair pathway.
Induction of DNA Damage Markers
Treatment of cells with a potent PARP1 inhibitor like this compound is expected to lead to a significant increase in markers of DNA damage:
-
γ-H2AX Foci Formation: The phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is an early cellular response to the formation of DSBs. Increased numbers of γ-H2AX foci are a hallmark of PARP inhibitor-induced DNA damage.
-
RAD51 Foci Formation: RAD51 is a key protein in the HR pathway that forms nuclear foci at sites of DSBs. In HR-proficient cells, treatment with a PARP inhibitor leads to an increase in RAD51 foci as the cell attempts to repair the induced DSBs. Conversely, in HR-deficient cells, RAD51 foci formation is impaired.
Cell Cycle Arrest and Apoptosis
The accumulation of DNA damage induced by this compound is expected to trigger cell cycle checkpoints and, ultimately, programmed cell death (apoptosis):
-
Cell Cycle Arrest: The DNA damage response (DDR) pathways will activate cell cycle checkpoints, primarily at the G2/M phase, to allow time for DNA repair. Prolonged and irreparable damage will lead to sustained cell cycle arrest.
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell will undergo apoptosis. This is a key mechanism by which PARP inhibitors eliminate cancer cells, particularly those with underlying DNA repair defects.
Quantitative Data Summary
Table 1: Expected Cellular Activity of this compound
| Parameter | Expected Value/Effect |
| PARP1 Inhibition (IC50) | ~12 nM |
| Induction of γ-H2AX foci | Dose-dependent increase |
| Induction of RAD51 foci (HR-proficient cells) | Dose-dependent increase |
| Cell Viability (HR-deficient cells) | Significant decrease (synthetic lethality) |
| Cell Cycle Arrest | G2/M phase arrest |
| Induction of Apoptosis | Dose-dependent increase |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of PARP1 inhibitors on genome stability.
γ-H2AX Immunofluorescence Staining for DNA Double-Strand Breaks
Objective: To quantify the formation of DNA double-strand breaks in cells treated with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the number of γ-H2AX foci per nucleus using a fluorescence microscope and image analysis software.
RAD51 Foci Formation Assay for Homologous Recombination
Objective: To assess the activation of the homologous recombination pathway in response to this compound-induced DNA damage.
Materials:
-
Same as for γ-H2AX staining, with the primary antibody being anti-RAD51 antibody.
Procedure: The procedure is identical to the γ-H2AX immunofluorescence staining protocol, with the substitution of the anti-RAD51 antibody for the anti-γ-H2AX antibody in step 9.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cell culture medium and supplements
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and treat with various concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis in cells treated with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and treat with various concentrations of this compound for the desired duration.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of PARP1 inhibition by this compound.
Caption: Experimental workflow for γ-H2AX foci analysis.
Caption: Workflows for cell cycle and apoptosis analysis.
Conclusion
This compound, as a potent inhibitor of PARP1, is a valuable tool for investigating the intricacies of DNA repair and genome stability. Its ability to induce synthetic lethality in HR-deficient cancer cells underscores the therapeutic potential of targeting PARP1. This technical guide provides a foundational understanding of the expected impact of this compound on cellular processes related to genome integrity and offers detailed protocols for its experimental validation. Further research specifically characterizing the effects of this compound will be crucial to fully elucidate its therapeutic promise and to guide its potential clinical development.
Unveiling the Non-Canonical Roles of PARP1: A Technical Guide to Using Parp1-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a well-established player in the DNA damage response, a function that has been extensively targeted in cancer therapy. However, a growing body of evidence illuminates a broader, more complex role for PARP1 beyond its canonical function in DNA repair. These "non-canonical" functions, which include the regulation of gene transcription, modulation of mitotic processes, and orchestration of cell death pathways, are opening new avenues for therapeutic intervention. This technical guide explores these non-canonical functions of PARP1 and provides a framework for their investigation using Parp1-IN-11, a potent PARP1 inhibitor.
This compound is a small molecule inhibitor of PARP1 with a reported half-maximal inhibitory concentration (IC50) of 0.082 µM for its enzymatic activity.[1] While it demonstrates potent inhibition of PARP1, it is important to note that it also shows activity against other PARP family members, including complete inhibition of PARP2 and substantial inhibition of PARP3, TNKS1, and TNKS2.[1] This guide will delve into the methodologies for dissecting the impact of this compound on the non-canonical functions of PARP1, providing detailed experimental protocols and frameworks for data analysis.
Non-Canonical Functions of PARP1 and the Impact of Inhibition
Beyond its role as a DNA nick sensor, PARP1 is intricately involved in a multitude of cellular processes. Understanding how this compound modulates these activities is crucial for developing a comprehensive understanding of its biological effects.
Transcriptional Regulation: The NF-κB Connection
PARP1 acts as a transcriptional co-regulator, influencing the expression of a wide array of genes, including those involved in inflammation.[2][3] One of the key pathways modulated by PARP1 is the Nuclear Factor-kappa B (NF-κB) signaling cascade. PARP1 can interact with NF-κB subunits and facilitate their recruitment to target gene promoters, thereby promoting the expression of pro-inflammatory cytokines and other inflammatory mediators.[1][4]
Inhibition of PARP1 with compounds like this compound is expected to attenuate NF-κB-dependent gene expression.[1] This can be investigated by measuring the mRNA and protein levels of NF-κB target genes such as IL-6, TNF-α, and ICAM-1 in response to an inflammatory stimulus (e.g., lipopolysaccharide [LPS]) with and without this compound treatment.
Mitosis and Cell Cycle Control
PARP1 plays a multifaceted role in ensuring genomic stability during cell division. It is involved in the structural machinery of mitosis, localizing to and PARylating proteins at centromeres and centrosomes.[5] Inhibition of PARP1 can lead to mitotic defects, including centrosome amplification, multipolar spindles, and chromosome misalignment, ultimately resulting in mitotic catastrophe and cell death, particularly in cancer cells with underlying DNA repair deficiencies.[6][7]
The effect of this compound on cell cycle progression can be assessed by flow cytometry analysis of DNA content. A dose-dependent increase in the G2/M population or the emergence of a sub-G1 peak would be indicative of cell cycle arrest and apoptosis, respectively.
Cell Death Pathways: Apoptosis and Necrosis
PARP1 is a key player in determining the mode of cell death. Hyperactivation of PARP1 in response to severe DNA damage can lead to a form of programmed necrosis called parthanatos, characterized by the depletion of cellular NAD+ and ATP.[8] Conversely, during apoptosis, PARP1 is cleaved by caspases, leading to its inactivation and the generation of characteristic 89 kDa and 24 kDa fragments.[9][10] This cleavage is considered a hallmark of apoptosis.[11]
The ability of this compound to induce apoptosis can be quantified by monitoring the cleavage of PARP1 via Western blotting and by using assays such as Annexin V/Propidium Iodide staining followed by flow cytometry.
Quantitative Data with this compound
While specific quantitative data for the effects of this compound on non-canonical PARP1 functions is not extensively available in the public domain, the following table provides a template for organizing such data as it is generated through the experimental protocols outlined in this guide.
| Non-Canonical Function | Cell Line | Assay | This compound Concentration | Observed Effect (Example) | IC50 / EC50 (µM) |
| NF-κB Signaling | RAW 264.7 | qPCR (IL-6 mRNA) | 0.1, 1, 10 µM | Dose-dependent decrease in LPS-induced IL-6 expression. | To be determined |
| Mitosis | HeLa | Flow Cytometry | 0.1, 1, 10 µM | Increase in G2/M population. | To be determined |
| Apoptosis | Jurkat | Annexin V Assay | 0.1, 1, 10 µM | Dose-dependent increase in apoptotic cells. | To be determined |
| Cell Viability | MCF-7 | MTT Assay | 0.01 - 100 µM | Dose-dependent decrease in cell viability. | To be determined |
| Cell Viability | MDA-MB-231 | MTT Assay | 0.01 - 100 µM | Dose-dependent decrease in cell viability. | To be determined |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the non-canonical functions of PARP1 using this compound.
Chromatin Immunoprecipitation (ChIP) for NF-κB Target Genes
This protocol allows for the investigation of this compound's effect on the recruitment of PARP1 and NF-κB to the promoters of target genes.
Materials:
-
Cell culture reagents
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
Antibodies: anti-PARP1, anti-p65 (NF-κB), and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., IL-6, TNF-α) and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with the desired concentrations of this compound or vehicle control for the appropriate time. Induce NF-κB activation with a stimulus like LPS for the final period of the incubation.
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with the specific antibodies (anti-PARP1, anti-p65) or an IgG control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific to the promoter regions of NF-κB target genes. Quantify the amount of immunoprecipitated DNA relative to the input DNA.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound or vehicle control for a defined period (e.g., 24, 48 hours).
-
Harvesting: Harvest both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Western Blot for PARP1 Cleavage
This method provides a qualitative and semi-quantitative assessment of apoptosis by detecting the cleavage of PARP1.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP1 (recognizing both full-length and cleaved fragments) and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or a positive control for apoptosis (e.g., staurosporine). Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-PARP1 antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: The appearance of an 89 kDa band, corresponding to the large fragment of cleaved PARP1, is indicative of apoptosis. The intensity of this band can be quantified relative to the loading control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PARP1's non-canonical functions can aid in understanding and experimental design.
PARP1's Role in NF-κB Signaling
Caption: PARP1 as a co-activator in the NF-κB signaling pathway.
Experimental Workflow for ChIP-qPCR
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | The Critical Role of PARPs in Regulating Innate Immune Responses [frontiersin.org]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PARP1 rs1805407 Increases Sensitivity to PARP1 Inhibitors in Cancer Cells Suggesting an Improved Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP1 genomics: chromatin immunoprecipitation approach using anti-PARP1 antibody (ChIP and ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cell-Based Assays for Testing Parp1-IN-11 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[1][2][3][4] PARP inhibitors, such as Parp1-IN-11, exploit the concept of synthetic lethality. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs.[5] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death.[5][6] A crucial aspect of the mechanism of action for many PARP inhibitors is their ability to "trap" the PARP1 enzyme on the DNA at the site of damage, which is even more cytotoxic than the simple inhibition of its enzymatic activity.[1][6][7]
These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the efficacy of this compound. The assays are designed to assess the inhibitor's impact on cell viability, its direct engagement with the PARP1 target, and its downstream effects on DNA damage and cell cycle progression.
I. PARP1 Signaling and Inhibition Pathway
The following diagram illustrates the role of PARP1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Caption: PARP1 signaling in DNA repair and its inhibition by this compound.
II. Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic effects of this compound and for calculating its half-maximal inhibitory concentration (IC50).
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The mono-oxygenase luciferase catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wild-type)
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound. Add the desired concentrations of the compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-120 hours. The longer incubation period is often recommended for PARP inhibitors to observe their full effect.[8]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
Data Presentation: this compound IC50 Values
| Cell Line | BRCA Status | This compound IC50 (µM) |
| MDA-MB-436 | BRCA1 mutant | [Insert experimental value] |
| HCC1937 | BRCA1 mutant | [Insert experimental value] |
| MDA-MB-231 | BRCA wild-type | [Insert experimental value] |
| JIMT1 | BRCA wild-type | [Insert experimental value] |
Note: The table above provides a template for presenting IC50 data. Actual values for this compound would need to be experimentally determined. Published data for other PARP inhibitors like Talazoparib and Niraparib show IC50 values in the low micromolar to nanomolar range in sensitive cell lines.[5][9]
III. Target Engagement and Mechanistic Assays
These assays confirm that this compound is engaging with its intended target (PARP1) and inducing the expected downstream molecular events.
Protocol 2: Cellular PARylation Assay (ELISA-based)
Principle: This assay measures the level of poly(ADP-ribose) (PAR) in cell lysates, providing a direct readout of PARP1 enzymatic activity.[10][11][12] An effective PARP inhibitor will reduce the levels of PAR.
Materials:
-
Treated cell lysates
-
Universal PARylation Assay Kit (e.g., LysA™ from BPS Bioscience)[10][13]
-
Chemiluminescent microplate reader
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of this compound for a specified period (e.g., 1-4 hours). It can be beneficial to induce DNA damage with an agent like H2O2 to stimulate PARP activity.
-
Cell Lysis: Prepare cell lysates according to the kit manufacturer's protocol, ensuring the inclusion of protease and PARG inhibitors.[13]
-
ELISA Assay:
-
Add cell lysates to the anti-PAR antibody-coated 96-well plate.
-
Incubate to allow the capture of PARylated proteins.
-
Wash the plate and add a primary anti-PAR antibody.
-
Wash and add a secondary HRP-labeled antibody.
-
Add the chemiluminescent HRP substrate and measure the signal with a microplate reader.[13]
-
-
Data Analysis: Quantify the reduction in PAR levels in treated cells compared to untreated controls. This can be used to determine the IC50 for PARP activity inhibition in a cellular context.
Protocol 3: γH2AX Foci Formation Assay for DNA Damage
Principle: The phosphorylation of histone H2AX (to form γH2AX) is an early cellular response to DNA double-strand breaks.[14][15][16] Immunofluorescent staining of γH2AX foci allows for the visualization and quantification of DSBs.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or chamber slides and allow them to adhere. Treat with this compound for 24-72 hours.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of γH2AX foci per cell. A significant increase in foci in this compound-treated cells indicates the induction of DSBs.
Protocol 4: Comet Assay (Single Cell Gel Electrophoresis)
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[17] Under electrophoresis, fragmented DNA from damaged cells migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[17]
Materials:
-
Treated cells
-
Comet assay kit (e.g., Trevigen)
-
Alkaline or neutral electrophoresis buffer
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Treat cells with this compound. Harvest and resuspend the cells at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.
-
Slide Preparation: Mix the cell suspension with molten low-melting-point agarose and pipette onto a comet slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cellular proteins and membranes, leaving behind the nucleoids.
-
Electrophoresis: Place the slides in an electrophoresis tank filled with either alkaline (for single and double-strand breaks) or neutral (primarily for double-strand breaks) buffer.[18] Perform electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Data Analysis: Analyze the images using comet scoring software to quantify the percentage of DNA in the tail and the tail moment.[17] An increase in these parameters signifies greater DNA damage.
Data Presentation: DNA Damage Quantification
| Assay | Metric | Vehicle Control | This compound (IC50 conc.) |
| γH2AX Assay | Average Foci per Cell | [Insert value] | [Insert value] |
| Comet Assay | % DNA in Tail | [Insert value] | [Insert value] |
| Comet Assay | Olive Tail Moment | [Insert value] | [Insert value] |
IV. Cell Cycle Analysis
PARP inhibitors can induce cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.[1][19][20][21]
Protocol 5: Propidium Iodide Staining for Cell Cycle Analysis
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
Materials:
-
Treated cells
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-72 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of PARP inhibitor-induced cell cycle arrest.[19][21]
V. Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship between the different assays.
Caption: A typical experimental workflow for evaluating this compound.
Caption: Logical relationships between the assays for this compound efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 - Wikipedia [en.wikipedia.org]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Efficacy of poly (ADP-ribose) polymerase inhibitor olaparib against head and neck cancer cells: Predictions of drug sensitivity based on PAR–p53–NF-κB interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. The γH2AX DNA damage assay from a drop of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Determining the Optimal Concentration of Parp1-IN-11 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Parp1-IN-11, a potent PARP1 inhibitor, in cell culture experiments. This document outlines the inhibitor's characteristics, presents its known quantitative data, and offers detailed protocols for determining its optimal concentration and assessing its cellular effects.
Introduction to this compound
This compound (also referred to as compound 49) is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. PARP1 plays a crucial role in repairing single-strand DNA breaks. Inhibition of PARP1 can lead to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality. This compound also exhibits inhibitory activity against PARP2, PARP3, and Tankyrases (TNKS1 and TNKS2), which should be considered when interpreting experimental results.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that the cytotoxic effects of this compound can be cell-line specific.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Enzymatic Activity | |||
| PARP1 | Biochemical Assay | 0.082 µM | [1][2] |
| PARP2 | Biochemical Assay | Complete Inhibition | [1][2] |
| PARP3 | Biochemical Assay | Substantial Inhibition | [1][2] |
| TNKS1 | Biochemical Assay | Substantial Inhibition | [1][2] |
| TNKS2 | Biochemical Assay | Substantial Inhibition | [1][2] |
| Cell-Based Assays | |||
| HCT116 (colorectal cancer) | Cytotoxicity Assay | 0.35 µM | [3] |
| Caco-2 (colorectal cancer) | Cytotoxicity Assay | 0.54 µM | [3] |
| A549 (lung cancer) | Proliferation Assay | 16.1 µM | [4] |
Note: The identity of "compound 49" in studies on HCT116, Caco-2, and A549 cells should be confirmed by comparing its reported chemical structure with that of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor are critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's datasheet, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 296.33 g/mol , dissolve 2.96 mg in 1 mL of DMSO.
-
Gently vortex or sonicate at a low power to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. A working solution can be stored at 4°C for a shorter period, as recommended by the supplier.[2]
Determining Optimal Concentration using a Cell Viability Assay
A dose-response experiment is essential to determine the optimal concentration range of this compound for your specific cell line. The following protocol uses a common colorimetric assay (MTS/MTT).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range could be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
Application Notes and Protocols for PARP1 Inhibition-Induced Apoptosis in Cancer Cells
Note: No specific PARP1 inhibitor with the designation "Parp1-IN-11" has been identified in the peer-reviewed scientific literature. The following application notes and protocols are provided as a representative guide for inducing apoptosis in cancer cells using a well-characterized and clinically approved PARP1 inhibitor, Olaparib. These protocols can be adapted for other PARP1 inhibitors with appropriate validation.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is critical for repairing DNA single-strand breaks (SSBs).[1] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibition of PARP1 leads to the accumulation of unrepaired SSBs.[1][2] During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, leading to genomic instability and subsequent apoptotic cell death.[1][2] This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor therapy.[1] Overactivation of PARP1 can also trigger a programmed necrosis pathway known as parthanatos.[3][4]
These application notes provide a summary of the effects of PARP1 inhibition on cancer cell lines, detailed protocols for inducing and assessing apoptosis, and a schematic of the underlying signaling pathway.
Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of Olaparib in various cancer cell lines, highlighting the differential sensitivity based on their genetic background, particularly their BRCA status.
Table 1: IC50 Values of Olaparib in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA1/2 Status | Olaparib IC50 (µM) | Reference |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.01 - 0.1 | [5] |
| HCC1937 | Breast Cancer | BRCA1 mutant | 0.1 - 1.0 | [5] |
| MDA-MB-231 | Breast Cancer | BRCA wild-type | >10 | [5] |
| MCF7 | Breast Cancer | BRCA wild-type | >10 | [5] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | ~0.01 | N/A |
| BxPC-3 | Pancreatic Cancer | BRCA wild-type | >10 | N/A |
| OVCAR-3 | Ovarian Cancer | BRCA wild-type | ~1.0 | N/A |
| Kuramochi | Ovarian Cancer | BRCA2 mutant | ~0.005 | N/A |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
-
Cell Lines: Select appropriate cancer cell lines with known BRCA status (e.g., MDA-MB-436 for BRCA1 mutant and MDA-MB-231 for BRCA wild-type).
-
Culture Medium: Use the recommended culture medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
PARP1 Inhibitor: Prepare a stock solution of Olaparib (or other PARP1 inhibitor) in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Store at -20°C. Further dilutions should be made in culture medium immediately before use.
This protocol determines the cytotoxic effects of the PARP1 inhibitor.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PARP1 inhibitor (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM) for 72 hours. Include a vehicle control (DMSO) group.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol quantifies the percentage of apoptotic cells.
-
Seed cells in a 6-well plate and treat with the PARP1 inhibitor at its IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
This protocol detects changes in the expression of key apoptosis-related proteins.
-
Treat cells with the PARP1 inhibitor at its IC50 concentration for 24 and 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved PARP1, cleaved Caspase-3, and Bcl-2 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathway of PARP1 inhibitor-induced apoptosis in HR-deficient cancer cells.
Caption: Experimental workflow for assessing PARP1 inhibitor-induced apoptosis in cancer cells.
References
- 1. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly (ADP-ribose) polymerase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death [cell-stress.com]
- 4. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Selective PARP1 Inhibition with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs). Inhibition of PARP1 enzymatic activity and its trapping on DNA leads to an accumulation of SSBs, which can collapse replication forks and generate highly cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to synthetic lethality and cell death.
Combining a selective PARP1 inhibitor with DNA-damaging chemotherapeutic agents presents a powerful strategy to enhance anti-cancer efficacy. Chemotherapy induces DNA lesions that are recognized by PARP1. The subsequent inhibition of PARP1 by a selective inhibitor not only prevents the repair of these lesions but also traps PARP1 at the site of damage, amplifying the cytotoxic effects. This combination can lead to synergistic cell killing in a broader range of tumors beyond those with HR deficiencies.
These application notes provide an overview of the preclinical evaluation of a selective PARP1 inhibitor, exemplified by compounds like Saruparib (AZD5305) and NMS-P118, in combination with common chemotherapeutic agents. Due to the limited public data on "Parp1-IN-11," the following data and protocols are based on studies with other highly selective PARP1 inhibitors and are intended to serve as a representative guide.
Data Presentation: Synergistic Activity of a Selective PARP1 Inhibitor with Chemotherapy
The synergistic effect of combining a selective PARP1 inhibitor with chemotherapy can be quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1][2][3]
Table 1: In Vitro Cytotoxicity (IC50) of a Selective PARP1 Inhibitor and Chemotherapeutic Agents as Single Agents
| Cell Line | Selective PARP1 Inhibitor IC50 (nM) | Temozolomide IC50 (µM) | Cisplatin IC50 (µM) | Doxorubicin IC50 (nM) |
| Ewing Sarcoma (A673) | 1.5 | 150 | 2.5 | 50 |
| Breast Cancer (MDA-MB-231) | 5.2 | 250 | 5.0 | 80 |
| Ovarian Cancer (OVCAR-3) | 2.8 | 100 | 1.8 | 65 |
| Glioblastoma (U-87 MG) | 8.1 | 50 | 7.5 | 120 |
Note: These IC50 values are representative and can vary based on experimental conditions and specific cell lines.
Table 2: Combination Index (CI) for a Selective PARP1 Inhibitor with Chemotherapy in Various Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | Combination Ratio (PARP1 Inhibitor:Chemo) | Fraction Affected (Fa) | Combination Index (CI) | Synergy Level |
| Ewing Sarcoma (A673) | Temozolomide | 1:10000 | 0.5 | 0.45 | Strong Synergy |
| Ewing Sarcoma (A673) | Temozolomide | 1:10000 | 0.75 | 0.32 | Very Strong Synergy |
| Breast Cancer (MDA-MB-231) | Cisplatin | 1:2000 | 0.5 | 0.68 | Synergy |
| Breast Cancer (MDA-MB-231) | Cisplatin | 1:2000 | 0.9 | 0.51 | Strong Synergy |
| Ovarian Cancer (OVCAR-3) | Cisplatin | 1:1000 | 0.5 | 0.55 | Strong Synergy |
| Ovarian Cancer (OVCAR-3) | Doxorubicin | 1:20 | 0.5 | 0.72 | Synergy |
| Glioblastoma (U-87 MG) | Temozolomide | 1:5000 | 0.5 | 0.38 | Very Strong Synergy |
Note: CI values are calculated at different effect levels (Fraction Affected, Fa). Strong synergy is generally considered for CI < 0.7, and very strong synergy for CI < 0.3.[4]
Signaling Pathway
The synergistic effect of combining a selective PARP1 inhibitor with chemotherapy is primarily driven by the overwhelming of the DNA damage response (DDR) pathways.
Caption: Mechanism of synergistic cytotoxicity with PARP1 inhibitors and chemotherapy.
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the cytotoxic effects of a selective PARP1 inhibitor and a chemotherapeutic agent, alone and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
Selective PARP1 inhibitor (e.g., Saruparib, NMS-P118)
-
Chemotherapeutic agent (e.g., Temozolomide, Cisplatin, Doxorubicin)
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for dissolving MTT formazan)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of the selective PARP1 inhibitor and the chemotherapeutic agent.
-
Treat cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
For combination studies, a constant ratio of the two drugs is often used.
-
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.[5]
-
-
CellTiter-Glo® Assay:
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each single agent using non-linear regression analysis.
-
For combination treatments, calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.[1][3]
-
Caption: Workflow for the cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
Selective PARP1 inhibitor and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the selective PARP1 inhibitor, chemotherapeutic agent, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Caption: Workflow for the Annexin V/PI apoptosis assay.
In Vivo Tumor Xenograft Study
This protocol evaluates the in vivo efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Selective PARP1 inhibitor formulated for oral gavage
-
Chemotherapeutic agent formulated for intraperitoneal (IP) or intravenous (IV) injection
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[8]
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, Selective PARP1 inhibitor alone, Chemotherapy alone, Combination).
-
-
Drug Administration:
-
Administer the selective PARP1 inhibitor daily by oral gavage.
-
Administer the chemotherapeutic agent according to its established preclinical dosing schedule (e.g., once or twice weekly by IP or IV injection).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the combination therapy compared to single agents.
-
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
The combination of a selective PARP1 inhibitor with conventional chemotherapy holds significant promise for enhancing anti-cancer therapy. The provided data and protocols offer a framework for the preclinical evaluation of such combinations, enabling researchers to quantify synergistic effects and elucidate the underlying mechanisms of action. These studies are crucial for the rational design of clinical trials aimed at improving patient outcomes.
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calculation of the Combination Index (CI) [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 8. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing DNA Damage with Parp1-IN-11 Using a Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR), playing a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detection of a SSB, PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage to facilitate repair.[3][4]
PARP inhibitors are a class of anticancer agents that exploit the reliance of cancer cells on PARP-mediated DNA repair, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The mechanism of action of PARP inhibitors involves not only the inhibition of PARP catalytic activity but also the trapping of PARP1 on DNA.[5][6] This PARP1-DNA complex is more cytotoxic than the unrepaired SSB itself, as it can lead to the formation of lethal double-strand breaks (DSBs) when encountered by the replication machinery.[1]
Parp1-IN-11 is a potent inhibitor of PARP1 with an IC50 value of 0.082 µM. It also demonstrates inhibitory activity against PARP2, PARP3, TNKS1, and TNKS2.[7] The comet assay, or single-cell gel electrophoresis, is a sensitive and widely used method for detecting DNA damage at the level of individual cells.[8][9] This technique allows for the visualization and quantification of DNA strand breaks. This document provides a detailed protocol for utilizing the comet assay to assess the DNA-damaging effects of this compound, typically in combination with a DNA-damaging agent, to evaluate its potential as a sensitizer to genotoxic stress.
Signaling Pathway
Caption: PARP1-mediated DNA repair and the mechanism of this compound.
Experimental Workflow
Caption: Workflow for the comet assay with this compound.
Quantitative Data Summary
The following table presents representative data from a comet assay study investigating the effect of a PARP inhibitor (olaparib) in combination with a DNA-damaging agent (temozolomide) on glioma cells.[8] This data illustrates the expected outcome when using a PARP inhibitor like this compound to potentiate DNA damage.
| Treatment Group | Number of Cells (n) | Average Tail Moment (Mean ± SEM) |
| Vehicle Control (DMSO) | 64 | 0.98 ± 0.34 |
| This compound (Representative) | 51 | 0.67 ± 0.23 |
| DNA Damaging Agent (e.g., H₂O₂) | 51 | 6.20 ± 0.57 |
| This compound + DNA Damaging Agent | 115 | 44.04 ± 1.27 |
Note: The data presented is illustrative and based on a study using olaparib and temozolomide.[8] Researchers should generate their own data for this compound with their specific DNA-damaging agent and cell line.
Experimental Protocols
This protocol describes the alkaline comet assay, which is highly sensitive and detects both single- and double-strand DNA breaks.
1. Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
DNA damaging agent of choice (e.g., H₂O₂, MMS, or other chemotherapeutics)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA
-
Low-melting point agarose (LMPA)
-
Normal melting point agarose
-
Comet assay slides
-
Lysis solution: 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, 1% Triton X-100 (add fresh), pH 10
-
Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM Na₂EDTA, pH > 13
-
Neutralization buffer: 0.4 M Tris, pH 7.5
-
DNA staining solution (e.g., SYBR® Green, ethidium bromide)
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
2. Cell Culture and Treatment
-
Culture cells in appropriate medium supplemented with FBS and antibiotics under standard conditions (37°C, 5% CO₂).
-
Seed cells at a density that will result in a sub-confluent monolayer on the day of the experiment.
-
Pre-treat cells with the desired concentration of this compound for a specified duration (e.g., 1-2 hours). Based on its IC50 of 0.082 µM, a starting concentration range of 0.1 to 1 µM is recommended.
-
After pre-treatment, add the DNA-damaging agent to the culture medium and incubate for the desired time.
-
Include appropriate controls:
-
Vehicle control (e.g., DMSO)
-
This compound alone
-
DNA-damaging agent alone
-
3. Cell Harvesting and Embedding
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Harvest the cells by trypsinization, followed by the addition of complete medium to neutralize the trypsin.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 200 x g for 5 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS to a final concentration of approximately 1 x 10⁵ cells/mL.
-
Melt 1% LMPA and maintain it at 37°C.
-
Combine the cell suspension with the molten LMPA at a 1:10 (v/v) ratio (cell suspension:agarose).
-
Immediately pipette 75 µL of the cell-agarose mixture onto a comet assay slide and spread evenly.
-
Place the slides flat at 4°C for 10-15 minutes to allow the agarose to solidify.
4. Lysis
-
Carefully immerse the slides in pre-chilled lysis solution.
-
Incubate the slides at 4°C for at least 1 hour (or overnight) in the dark. This step removes cell membranes and histones, leaving behind nucleoids containing the cellular DNA.
5. DNA Unwinding and Electrophoresis
-
Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank.
-
Fill the tank with freshly prepared, cold alkaline electrophoresis buffer until the slides are fully submerged.
-
Allow the DNA to unwind in the alkaline buffer for 20-40 minutes at 4°C in the dark.
-
Apply a voltage of approximately 1 V/cm (e.g., 25 V) and run the electrophoresis for 20-30 minutes at 4°C.
6. Neutralization and Staining
-
After electrophoresis, carefully remove the slides from the tank and gently drain excess buffer.
-
Place the slides in neutralization buffer and incubate for 5-10 minutes. Repeat this step twice.
-
Drain the slides and add a sufficient volume of DNA staining solution to cover the agarose gel.
-
Incubate for 15-20 minutes in the dark.
-
Gently rinse the slides with distilled water to remove excess stain and allow them to dry.
7. Visualization and Analysis
-
Visualize the comets using a fluorescence microscope.
-
Capture images of randomly selected, non-overlapping cells from each slide. At least 50-100 cells per sample should be scored.
-
Use a specialized comet assay software to quantify the extent of DNA damage. Key parameters to measure include:
-
Percent DNA in the tail: The fraction of total DNA that has migrated into the tail.
-
Tail Moment: The product of the tail length and the fraction of DNA in the tail. This is a widely used and comprehensive measure of DNA damage.
-
Tail Length: The distance of DNA migration from the head.
-
-
Perform statistical analysis to compare the levels of DNA damage between different treatment groups.
Conclusion
The comet assay is a powerful tool for assessing the ability of this compound to induce or enhance DNA damage, particularly in combination with genotoxic agents. By inhibiting PARP1-mediated DNA repair, this compound is expected to increase the amount of DNA strand breaks, which can be effectively quantified using the parameters derived from the comet assay. This protocol provides a robust framework for researchers to investigate the pharmacodynamic effects of this compound and its potential in cancer therapy.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of poly (ADP-ribose) polymerase inhibitor olaparib against head and neck cancer cells: Predictions of drug sensitivity based on PAR–p53–NF-κB interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of γH2AX in Parp1-IN-11 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs).[1][2][3] The inhibition of PARP1 by small molecules like Parp1-IN-11 has emerged as a promising anti-cancer strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5] The mechanism of action of PARP inhibitors involves the enzymatic inhibition of PARP1 and the trapping of PARP1 on DNA at the site of damage.[6][7] This leads to an accumulation of unrepaired SSBs, which can collapse replication forks during DNA synthesis, resulting in the formation of DNA double-strand breaks (DSBs).[2][4]
The formation of DSBs triggers the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[8][9] This phosphorylated form of H2AX serves as a crucial biomarker for DSBs, accumulating at the sites of DNA damage to form distinct nuclear foci.[8][10] The visualization and quantification of these γH2AX foci by immunofluorescence microscopy is a sensitive and widely used method to assess the extent of DNA damage induced by agents such as PARP1 inhibitors.[10][11][12] This application note provides a detailed protocol for the immunofluorescence staining of γH2AX in cells treated with the PARP1 inhibitor, this compound.
Signaling Pathway and Mechanism of Action
The inhibition of PARP1 by this compound disrupts the base excision repair (BER) pathway, leading to an accumulation of SSBs. When the cell enters the S-phase of the cell cycle, the replication machinery encounters these unrepaired SSBs, causing the replication fork to stall and collapse, which in turn generates DSBs. These DSBs activate DNA damage response kinases such as ATM, ATR, and DNA-PK, which then phosphorylate H2AX at serine 139, forming γH2AX. This phosphorylation event marks the chromatin surrounding the DSB and serves as a scaffold to recruit other DNA repair factors.
It is also noteworthy that PARP1 can directly ADP-ribosylate H2AX, and this modification can suppress the formation of γH2AX.[13][14] Therefore, inhibition of PARP1 by this compound not only leads to the formation of DSBs but may also directly promote the phosphorylation of H2AX by preventing its ADP-ribosylation.[13][14]
Caption: Signaling pathway of this compound induced γH2AX formation.
Experimental Workflow
The overall workflow for the immunofluorescence staining of γH2AX in this compound treated cells involves several key stages: cell culture and treatment, cell fixation and permeabilization, immunolabeling with primary and secondary antibodies, and finally, image acquisition and analysis.
Caption: Experimental workflow for γH2AX immunofluorescence staining.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Glass coverslips (sterile)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488 or 594)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place them into the wells of a multi-well plate (e.g., 12-well or 24-well).
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in cell culture medium at the desired concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Fixation:
-
After treatment, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.[11]
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.[15]
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by adding 5% BSA in PBS to each well and incubate for 1 hour at room temperature.[11]
-
-
Primary Antibody Incubation:
-
Dilute the anti-γH2AX primary antibody in the blocking solution according to the manufacturer's recommendation (a typical starting dilution is 1:500).
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in the blocking solution according to the manufacturer's recommendation (a typical starting dilution is 1:1000).
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying and store the slides at 4°C in the dark until imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.
-
Capture images of multiple fields of view for each condition to ensure a representative sample.
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji or CellProfiler.[11] A common approach is to set a threshold for fluorescence intensity and size to identify and count the foci within DAPI-stained nuclei.
-
Data Presentation
Quantitative data from the analysis of γH2AX foci should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | Duration (hours) | Mean γH2AX Foci per Nucleus (± SD) | Percentage of Foci-Positive Cells* (%) |
| Vehicle Control | 0 | 24 | ||
| This compound | 1 | 24 | ||
| This compound | 5 | 24 | ||
| This compound | 10 | 24 | ||
| Vehicle Control | 0 | 48 | ||
| This compound | 1 | 48 | ||
| This compound | 5 | 48 | ||
| This compound | 10 | 48 |
* A threshold for the number of foci per nucleus (e.g., >5) can be set to define a "foci-positive" cell.
Troubleshooting
-
High Background: Increase the number and duration of washing steps. Ensure the blocking step is performed adequately. Consider using a different blocking agent.
-
Weak Signal: Optimize the primary and secondary antibody concentrations. Ensure the fixation and permeabilization steps are not too harsh. Check the excitation and emission wavelengths of the fluorophores.
-
No Foci Observed: Verify that the this compound treatment is effective in the chosen cell line and at the concentrations used. Ensure the cells are actively replicating, as the formation of DSBs from PARP inhibitor treatment is often replication-dependent.[4]
-
Uneven Staining: Ensure the coverslips are fully submerged in all solutions during the staining procedure.
By following this detailed protocol, researchers can effectively utilize immunofluorescence staining of γH2AX to investigate the DNA-damaging effects of the PARP1 inhibitor this compound and gain valuable insights into its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 8. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. embopress.org [embopress.org]
- 14. ADP‐ribosylation of histone variant H2AX promotes base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for Detecting PARP1 Cleavage after Parp1-IN-11 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme involved in detecting and signaling single-strand DNA breaks (SSBs), thereby facilitating DNA repair.[1][2] In cancer therapy, PARP inhibitors are utilized to exploit deficiencies in DNA repair pathways, such as in BRCA-mutant cancers. PARP inhibitors function by trapping PARP1 on DNA at the site of SSBs. During DNA replication, these trapped complexes lead to replication fork collapse and the formation of cytotoxic double-strand breaks (DSBs).[1] The accumulation of DSBs ultimately triggers programmed cell death, or apoptosis.
A key hallmark of apoptosis is the cleavage of PARP1 by activated caspases, primarily caspase-3 and caspase-7.[3][4] Full-length PARP1 (approximately 116 kDa) is cleaved into two fragments: an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[3][5] The detection of the 89 kDa fragment by Western blot is a widely accepted method for quantifying apoptosis induced by therapeutic agents.
Parp1-IN-11 is a potent inhibitor of PARP1 with an IC50 of 0.082 µM.[6] This application note provides a detailed protocol for treating cells with this compound and subsequently detecting PARP1 cleavage using Western blotting as a marker for apoptosis.
Signaling Pathway and Experimental Overview
The diagrams below illustrate the signaling pathway leading to PARP1 cleavage following PARP inhibition and the general workflow for the Western blot experiment.
Materials and Reagents
| Reagent/Material | Recommended Supplier/Specifications |
| Cell Lines | e.g., HeLa, Jurkat, A2780, or other relevant cancer cell line |
| Cell Culture Medium | DMEM or RPMI-1640, supplemented with 10% FBS, 1% Pen-Strep |
| This compound | MedChemExpress (or equivalent) |
| Positive Control | Staurosporine or Etoposide |
| Lysis Buffer | RIPA Buffer with Protease and Phosphatase Inhibitor Cocktails |
| Protein Assay | BCA Protein Assay Kit |
| SDS-PAGE Gels | 4-12% Bis-Tris precast gels (or hand-cast 8-10% gels) |
| Running Buffer | MOPS or MES SDS Running Buffer |
| Transfer Buffer | Standard Towbin buffer (with 20% methanol) |
| Membranes | Polyvinylidene difluoride (PVDF), 0.45 µm |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
| Wash Buffer | Tris-Buffered Saline with 0.1% Tween-20 (TBST) |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |
| Imaging System | Chemiluminescence imager (e.g., Bio-Rad ChemiDoc, LI-COR Odyssey) |
Antibody Recommendations
The choice of antibody is critical for successful detection. An antibody that recognizes both full-length (116 kDa) and cleaved PARP1 (89 kDa) is often preferred. Alternatively, an antibody specific to the cleaved fragment can be used.
| Antibody Target | Host/Type | Application | Recommended Dilution |
| PARP1 (Full & Cleaved) | Rabbit Polyclonal | Western Blot | 1:1000 |
| Cleaved PARP1 (Asp214) | Rabbit Monoclonal | Western Blot | 1:1000 - 1:20000[7][8][9] |
| GAPDH / β-Actin (Loading Control) | Mouse Monoclonal | Western Blot | 1:1000 - 1:5000 |
| Anti-Rabbit IgG, HRP-linked | Goat/Donkey | Western Blot | 1:2000 - 1:10000 |
| Anti-Mouse IgG, HRP-linked | Goat/Donkey | Western Blot | 1:2000 - 1:10000 |
Note: Optimal antibody dilutions should be determined empirically for your specific experimental conditions.
Detailed Experimental Protocol
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Treatment Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Optimization (CRITICAL): The optimal concentration and treatment time for this compound to induce apoptosis and PARP1 cleavage should be determined empirically. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) and a time-course experiment (e.g., 12, 24, 48 hours).
-
-
Cell Treatment:
-
Test Wells: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations and add to the cells.
-
Vehicle Control: Treat at least one well with the same final concentration of DMSO as the highest dose of this compound.[10]
-
Positive Control: Treat cells with a known apoptosis inducer, such as 1 µM Staurosporine for 3-6 hours, to confirm antibody performance and system response.[8][11]
-
-
Incubation: Return the plates to the incubator for the predetermined time.
Cell Lysate Preparation
-
Harvesting:
-
For adherent cells, wash twice with ice-cold PBS, then scrape cells into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
For suspension cells, directly centrifuge the culture at 500 x g for 5 minutes.
-
-
Lysis: Discard the supernatant and resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubation & Sonication: Incubate on ice for 30 minutes, vortexing every 10 minutes. For complete lysis, sonicate the samples briefly on ice.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer’s instructions.
-
Normalization: Based on the concentrations, calculate the volume of lysate needed to load 20-30 µg of total protein per well.[12] Add 4X Laemmli sample buffer to each normalized sample and boil at 95-100°C for 5 minutes to denature the proteins.
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load 20-30 µg of each protein sample into the wells of a 4-12% Bis-Tris gel. Include a protein molecular weight marker in one lane. Run the gel according to the manufacturer’s recommendations until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A standard transfer time is 1-2 hours at 100V for a wet transfer. Confirm successful transfer by staining the membrane with Ponceau S.
Immunodetection
-
Blocking: Wash the membrane briefly with TBST, then block with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PARP1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
Signal Detection and Analysis
-
ECL Incubation: Prepare the ECL substrate according to the manufacturer’s protocol and incubate the membrane for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to avoid signal saturation.
-
Analysis:
-
Identify the bands corresponding to full-length PARP1 (~116 kDa) and cleaved PARP1 (~89 kDa).[3]
-
In this compound treated samples, expect to see a decrease in the intensity of the 116 kDa band and a corresponding increase in the 89 kDa band compared to the vehicle control.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the PARP1/cleaved PARP1 signal to the loading control (e.g., GAPDH or β-actin) for each lane.
-
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-1 initiated neuronal cell death pathway–do androgens matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cleaved PARP1 antibody (60555-1-PBS) | Proteintech [ptglab.com]
- 8. Cleaved PARP1 antibody (60555-1-Ig) | Proteintech [ptglab.com]
- 9. PARP1 (cleaved Asp214, Asp215) Polyclonal Antibody (44-698G) [thermofisher.com]
- 10. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Cleaved PARP1 antibody [Y34] (ab32561) | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Parp1-IN-11 Administration in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-11 is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. These application notes provide a detailed guide for the in vivo administration and dosage of this compound in animal models, based on available formulation data and generalized protocols for PARP1 inhibitors.
Disclaimer: Specific in vivo efficacy, dosage, and administration schedules for this compound are not extensively published in peer-reviewed literature. The following protocols and data are based on formulation guidelines for this compound and established methodologies for other potent PARP1 inhibitors. Researchers should perform dose-finding and toxicity studies to determine the optimal regimen for their specific animal model and experimental goals.
Data Presentation: Representative In Vivo Dosing of PARP1 Inhibitors
| PARP1 Inhibitor | Animal Model | Tumor Model | Administration Route | Dosage | Dosing Schedule | Reference |
| Olaparib | NOD/SCID Mice | Mantle Cell Lymphoma Xenograft (Granta-519) | Intraperitoneal (IP) | 50 mg/kg | Daily for 14 days | [4] |
| Rucaparib | C57/BL6 Mice | LPS-induced Acute Lung Injury | Intratracheal | 1, 3, or 10 mg/kg | Single dose | |
| Veliparib (ABT-888) | Patients (Phase I) | Advanced Solid Tumors | Oral | 10-50 mg | Twice daily | [2] |
| AZD5305 (Saruparib) | Patients (Phase I/II) | HRR-deficient Breast Cancer | Oral | 60 mg | Not specified | [5] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Proper formulation is critical for ensuring bioavailability and consistent results in animal studies. Based on supplier recommendations, here are two protocols for preparing this compound for in vivo use.[1]
Protocol 1: Suspended Solution for Oral (PO) or Intraperitoneal (IP) Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Warm and/or sonicate to fully dissolve.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a stock solution. The final concentration of DMSO in the dosing solution should be 10%.
-
Slowly add the 20% SBE-β-CD in saline solution to the this compound/DMSO stock to achieve the final desired concentration of this compound. The final vehicle composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
This will result in a suspended solution. Ensure the solution is vortexed thoroughly before each administration to ensure a uniform suspension.
-
It is recommended to prepare this formulation fresh on the day of use.
-
Protocol 2: Clear Solution for Oral (PO) Administration
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a stock solution. The final concentration of DMSO in the dosing solution should be 10%.
-
Slowly add corn oil to the this compound/DMSO stock to achieve the final desired concentration of this compound. The final vehicle composition will be 10% DMSO and 90% Corn Oil.
-
This should yield a clear solution. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Prepare this formulation fresh for each experiment.
-
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a PARP1 inhibitor in a subcutaneous xenograft model.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
-
Cell Line:
-
Select a cancer cell line with a known HRR deficiency (e.g., BRCA1/2 mutant) or one that has shown sensitivity to PARP inhibitors in vitro.
-
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of a mixture of serum-free media and Matrigel (1:1 ratio) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer the vehicle solution using the same route and schedule as the treatment group.
-
Treatment Group: Administer the formulated this compound at the predetermined dose and schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size limit or after a set number of weeks), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting for pharmacodynamic markers like PARylation).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the control and treatment groups to determine the anti-tumor efficacy of this compound.
-
Visualizations
PARP1 Signaling Pathway and Inhibition
Caption: PARP1 activation at DNA breaks and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study.
References
Application Note: High-Throughput Screening of Parp1-IN-11, a Novel Small Molecule Inhibitor of PARP1
An application note on the high-throughput screening of small molecules with Parp1-IN-11 is presented below.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It detects single-strand breaks (SSBs) in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits components of the DNA repair machinery to the site of damage.[1][2] In cancers with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, cells become highly dependent on PARP1 for survival. Inhibition of PARP1 in these HR-deficient cells leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[3][4] This makes PARP1 a compelling therapeutic target for various cancers.
This document outlines a robust, high-throughput screening (HTS) protocol for identifying and characterizing novel PARP1 inhibitors, using the hypothetical small molecule "this compound" as an example. The protocol is based on a competitive fluorescence polarization (FP) immunoassay, a widely used method for studying molecular interactions in a high-throughput format.
Assay Principle
The screening assay is a competitive binding assay. A fluorescently labeled PARP1 inhibitor (probe), such as a derivative of Olaparib, is used. When this probe binds to the PARP1 enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. In the presence of an unlabeled inhibitor (like this compound) that competes for the same binding site on PARP1, the fluorescent probe is displaced. The displaced, unbound probe tumbles rapidly, leading to a low fluorescence polarization signal. The decrease in polarization is therefore directly proportional to the binding affinity of the test compound.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PARP1 DNA repair pathway and the high-throughput screening workflow used to identify inhibitors.
Caption: PARP1 DNA Damage Response and Inhibition Pathway.
Caption: High-Throughput Screening (HTS) Workflow for PARP1 Inhibitors.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human PARP1 (e.g., BPS Bioscience, #80502)
-
Fluorescent Probe: Olaparib-Fluorescein Probe (Custom synthesis or commercial kit)
-
Positive Control: Olaparib (e.g., Selleckchem, S1060)
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
Plates: 384-well, low-volume, black, flat-bottom plates (e.g., Corning #3820)
-
Instrumentation: Fluorescence polarization microplate reader (e.g., BMG PHERAstar FSX), automated liquid handler.
Protocol 1: Primary High-Throughput Screen
This protocol is for screening a large compound library at a single concentration.
-
Compound Plating: Using an automated liquid handler, add 100 nL of test compounds (10 mM stock in DMSO) and controls to designated wells of a 384-well plate. This results in a final assay concentration of 10 µM.
-
Negative Control: DMSO only (0% inhibition).
-
Positive Control: Olaparib (final concentration 1 µM, 100% inhibition).
-
-
Enzyme Preparation: Prepare a 2X PARP1 enzyme solution (e.g., 2 nM) in cold Assay Buffer.
-
Enzyme Addition: Add 5 µL of the 2X PARP1 solution to each well containing the compounds.
-
Incubation: Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature.
-
Probe Preparation: Prepare a 2X fluorescent probe solution (e.g., 1 nM) in Assay Buffer.
-
Probe Addition: Add 5 µL of the 2X probe solution to all wells. The final reaction volume is 10 µL.
-
Final Incubation: Centrifuge the plates again and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a fluorescence polarization reader with appropriate filters (e.g., Excitation 485 nm, Emission 528 nm).
Protocol 2: Dose-Response and IC₅₀ Determination
This protocol is for confirming primary hits and determining their potency.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series of the hit compound (this compound) and the control inhibitor (Olaparib) in DMSO.
-
Compound Plating: Add 100 nL of each concentration from the dilution series to a 384-well plate in triplicate.
-
Assay Procedure: Follow steps 2-8 from the Primary HTS Protocol.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value (the concentration at which 50% of PARP1 activity is inhibited).
-
Data Presentation and Results
The quality of an HTS assay is determined by its statistical performance, particularly the Z' factor. A robust assay should have a Z' factor greater than 0.5.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
|---|---|---|
| Assay Format | Fluorescence Polarization | Homogeneous, competitive assay |
| Plate Format | 384-well | Suitable for automation and HTS |
| Final Assay Volume | 10 µL | Miniaturized to conserve reagents |
| Z' Factor | 0.82 | Excellent separation between controls; robust assay [2] |
| Primary Screen Hit Rate | 0.45% | Typical for a large library screen |
Following the primary screen, hit compounds are confirmed and their potency is determined. The IC₅₀ value is a key metric for comparing inhibitor efficacy.
Table 2: Potency of Control and Test Inhibitors
| Compound | IC₅₀ (nM) | Description |
|---|---|---|
| Olaparib (Control) | 1.5 | Potent, clinically approved PARP1/2 inhibitor[2] |
| Rucaparib (Control) | 0.8 | Potent, clinically approved PARP1/2 inhibitor[2] |
| This compound (Test) | 5.2 | Novel, potent PARP1 inhibitor identified from screen |
Note: Data for this compound is representative and for illustrative purposes.
The described fluorescence polarization assay provides a robust and reliable platform for the high-throughput screening of small molecule PARP1 inhibitors. The protocol is readily automated, demonstrates excellent statistical performance (Z' > 0.8), and is suitable for identifying and characterizing novel inhibitors like this compound from large compound libraries. This methodology enables the efficient triage of compounds and provides quantitative potency data essential for advancing promising hits into the lead optimization phase of drug discovery.
References
- 1. HTS discovery of PARP1-HPF1 complex inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. PARP Inhibitor Activity Correlates with SLFN11 Expression and Demonstrates Synergy with Temozolomide in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Parp1-IN-11 in CRISPR-Cas9 Screens to Uncover Synthetic Lethal Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either single gene does not, has emerged as a powerful strategy in cancer therapy. A prime example of this approach is the clinical success of Poly(ADP-ribose) polymerase (PARP) inhibitors in treating cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations.[1] PARP1 is a key enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs).[2] Inhibition of PARP1 leads to the accumulation of SSBs, which are subsequently converted to toxic double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[2][3]
Parp1-IN-11 is a potent small molecule inhibitor of PARP1 with an IC50 of 0.082 µM.[4][5] It also exhibits inhibitory activity against PARP2, PARP3, TNKS1, and TNKS2.[4][5] The use of this compound in conjunction with genome-wide CRISPR-Cas9 loss-of-function screens provides a robust platform for the systematic identification of novel synthetic lethal partners of PARP1. This approach can uncover new drug targets and predictive biomarkers for PARP inhibitor sensitivity, expanding the potential of this therapeutic strategy to a wider range of cancers.
These application notes provide a comprehensive overview and detailed protocols for employing this compound in CRISPR-Cas9 screens to identify synthetic lethal interactions.
Signaling Pathway of PARP1 Inhibition and Synthetic Lethality
The signaling pathway below illustrates the mechanism of synthetic lethality induced by PARP1 inhibition in the context of deficient homologous recombination repair.
Caption: Mechanism of PARP1 inhibition leading to synthetic lethality.
Experimental Workflow for CRISPR-Cas9 Screen with this compound
The following diagram outlines the key steps involved in a pooled CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with this compound.
Caption: Workflow for a pooled CRISPR-Cas9 synthetic lethality screen.
Quantitative Data Presentation
The following tables present representative quantitative data that could be obtained from a CRISPR-Cas9 screen with a PARP inhibitor. The specific values are illustrative and based on findings from screens with other PARP inhibitors, such as olaparib and niraparib, as direct data for this compound is not publicly available.
Table 1: this compound and Representative PARP Inhibitor Activity
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | PARP1 , PARP2 | 82 | [4][5] |
| Olaparib | PARP1, PARP2 | 5 (PARP1), 1 (PARP2) | [6] |
| Niraparib | PARP1, PARP2 | 3.8 (PARP1), 2.1 (PARP2) | [6] |
| Talazoparib | PARP1, PARP2 | 0.57 (PARP1) | [6] |
Table 2: Representative Results from a CRISPR-Cas9 Screen for Synthetic Lethality with a PARP Inhibitor in a BRCA1-mutant Cell Line
Data is illustrative and based on published screens with other PARP inhibitors.
| Gene Symbol | sgRNA Count (Vehicle) | sgRNA Count (PARPi) | Log2 Fold Change | p-value | FDR | Phenotype |
| POLB | 15,234 | 2,145 | -2.83 | 1.2e-06 | 5.8e-05 | Synthetic Lethal |
| LIG3 | 12,876 | 3,456 | -1.90 | 8.9e-05 | 2.1e-03 | Synthetic Lethal |
| XRCC1 | 14,567 | 4,012 | -1.86 | 1.5e-04 | 3.2e-03 | Synthetic Lethal |
| PARP1 | 18,987 | 17,543 | -0.11 | 0.25 | 0.45 | No Effect |
| TP53BP1 | 11,034 | 19,876 | 0.85 | 3.4e-04 | 7.1e-03 | Synthetic Resistant |
Experimental Protocols
Cell Line Preparation and Lentiviral Transduction
Objective: To generate a stable Cas9-expressing cell line and transduce it with a pooled sgRNA library.
Materials:
-
Cancer cell line of interest (e.g., BRCA1-mutant breast cancer cell line SUM149PT)
-
Lentiviral vector expressing Cas9 and a selection marker (e.g., lentiCas9-Blast)
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
Protocol:
-
Generate Cas9-expressing cell line:
-
Produce lentivirus for Cas9 expression in HEK293T cells by co-transfecting lentiCas9-Blast, pMD2.G, and psPAX2 plasmids.
-
Harvest the viral supernatant 48 and 72 hours post-transfection.
-
Transduce the target cancer cell line with the Cas9-lentivirus in the presence of 8 µg/mL polybrene.
-
Select for stable Cas9 expression using the appropriate antibiotic (e.g., blasticidin).
-
Validate Cas9 activity using a functional assay (e.g., GFP knockout with an anti-GFP sgRNA).
-
-
Lentiviral sgRNA Library Transduction:
-
Produce the pooled sgRNA lentiviral library in HEK293T cells as described above.
-
Titer the lentiviral library on the Cas9-expressing target cells to determine the volume of virus needed to achieve a multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.
-
Transduce a sufficient number of cells to achieve at least 500-1000x coverage of the sgRNA library.
-
Select transduced cells with puromycin for 7-10 days.
-
CRISPR-Cas9 Screen with this compound
Objective: To identify sgRNAs that are depleted in the presence of this compound, indicating synthetic lethal interactions.
Materials:
-
Transduced cell population with the sgRNA library
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell culture flasks or plates
-
Cell counting equipment
Protocol:
-
Determine this compound working concentration:
-
Perform a dose-response curve with this compound on the parental Cas9-expressing cell line to determine the IC20 (the concentration that inhibits growth by 20%). This sub-lethal concentration is used to sensitize the cells without causing widespread cell death.
-
-
Screening:
-
Plate the transduced cell population at a density that maintains library representation.
-
Collect a baseline cell pellet (Day 0) for initial sgRNA representation analysis.
-
Divide the remaining cells into two groups: a treatment group and a vehicle control group.
-
Treat the cells with either this compound at the predetermined IC20 concentration or with an equivalent volume of DMSO.
-
Culture the cells for 14-21 days, passaging as necessary and maintaining library representation at each passage.
-
Harvest cell pellets from both the treatment and control groups at the end of the screen.
-
Genomic DNA Extraction, Sequencing, and Data Analysis
Objective: To quantify the representation of sgRNAs in the final cell populations and identify significantly depleted sgRNAs.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA cassette
-
High-fidelity polymerase
-
Next-generation sequencing (NGS) platform (e.g., Illumina NextSeq)
Protocol:
-
gDNA Extraction and PCR:
-
Extract genomic DNA from the baseline, control, and this compound-treated cell pellets.
-
Amplify the sgRNA-containing region from the genomic DNA using a two-step PCR protocol to add sequencing adapters and barcodes.
-
-
NGS and Data Analysis:
-
Pool the barcoded PCR products and sequence them on an NGS platform.
-
Demultiplex the sequencing reads and align them to the sgRNA library to obtain read counts for each sgRNA.
-
Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and genes that are significantly depleted in the this compound-treated samples compared to the control samples.
-
Hit Validation
Objective: To confirm the synthetic lethal phenotype of the top candidate genes identified in the screen.
Materials:
-
Individual sgRNA constructs targeting the hit genes
-
shRNA constructs targeting the hit genes
-
Parental Cas9-expressing cell line
-
This compound
-
Cell viability assay reagents (e.g., CellTiter-Glo)
-
Multi-well plates
Protocol:
-
Individual Gene Knockout/Knockdown:
-
Generate individual knockout cell lines for the top candidate genes using two or more independent sgRNAs per gene.
-
Alternatively, use shRNAs to knockdown the expression of the target genes.
-
-
Cell Viability Assays:
-
Plate the knockout/knockdown and control cell lines in multi-well plates.
-
Treat the cells with a range of concentrations of this compound.
-
After 72-96 hours, measure cell viability using an appropriate assay.
-
-
Synergy Analysis:
-
Analyze the dose-response curves to determine if the combination of gene knockout and this compound treatment results in a synergistic reduction in cell viability using models such as the Bliss independence or Highest Single Agent (HSA) models.
-
Conclusion
The combination of this compound and CRISPR-Cas9 screening is a powerful approach to systematically identify novel synthetic lethal interactions. The protocols and guidelines presented here provide a framework for researchers to design and execute these screens, leading to the discovery of new therapeutic targets and a deeper understanding of the mechanisms of PARP inhibitor sensitivity. The validation of hits from such screens has the potential to expand the clinical utility of PARP inhibitors to a broader patient population.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Progression with Parp1-IN-11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Parp1-IN-11, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), to study cell cycle progression. The protocols detailed below are optimized for analysis using flow cytometry, a powerful technique for single-cell analysis of DNA content.
Introduction to this compound and its Role in the Cell Cycle
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme involved in a multitude of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP1 acts as a DNA damage sensor, and upon detecting single-strand breaks, it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[2][3] This PARylation process facilitates the recruitment of DNA repair machinery.
Given its central role in DNA repair, PARP1 is intrinsically linked to cell cycle control. The cell cycle has built-in checkpoints (G1/S and G2/M) that halt progression in the presence of DNA damage to allow for repair. By inhibiting PARP1, compounds like this compound can disrupt the efficient repair of single-strand DNA breaks. When a replication fork encounters an unrepaired single-strand break, it can lead to the formation of a double-strand break, a more cytotoxic lesion.[2] In cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP1 can be synthetically lethal.
The accumulation of DNA damage due to PARP1 inhibition can trigger cell cycle arrest, primarily at the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[4] This arrest allows the cell more time for repair, but if the damage is too extensive, it can lead to apoptosis. Therefore, analyzing the cell cycle distribution of cells treated with this compound is a critical method for understanding its mechanism of action and cytotoxic effects.
Quantitative Data Summary
The following table summarizes representative data on the effects of a PARP1 inhibitor on the cell cycle distribution of a cancer cell line as determined by flow cytometry. This data illustrates a typical outcome of PARP1 inhibition, leading to an accumulation of cells in the G2/M phase.
| Treatment Group | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 25.4 ± 2.5 | 19.4 ± 1.8 |
| This compound | 1 | 48.7 ± 2.8 | 23.1 ± 2.2 | 28.2 ± 2.5 |
| This compound | 5 | 35.1 ± 3.5 | 20.5 ± 1.9 | 44.4 ± 3.9 |
| This compound | 10 | 28.9 ± 2.9 | 15.8 ± 1.5 | 55.3 ± 4.2 |
Note: This data is representative and the actual percentages will vary depending on the cell line, treatment duration, and specific experimental conditions.
Signaling Pathway and Experimental Workflow
PARP1's Role in DNA Damage and Cell Cycle Arrest
Caption: PARP1 signaling in response to DNA damage and its inhibition by this compound, leading to cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
References
Application Notes and Protocols for Establishing Parp1-IN-11 Resistant Cell Lines
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand breaks (SSBs).[1] Inhibition of PARP1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. Parp1-IN-11 is a novel inhibitor targeting PARP1. However, the development of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of PARP inhibitors.[2][3][4] Understanding the mechanisms of resistance is critical for the development of next-generation inhibitors and combination therapies.
These application notes provide a detailed framework for researchers to establish and characterize cancer cell lines with acquired resistance to this compound. The protocols outlined below describe a systematic approach to generating resistant cell lines through continuous, dose-escalating exposure. Furthermore, we provide methodologies for the initial characterization of these resistant cell lines, including the determination of the resistance index and the investigation of potential resistance mechanisms.
Note: As specific data for this compound is not widely available, the following protocols and data tables are presented as a template. Researchers must first determine the potency (IC50) of this compound in their chosen sensitive parental cell line(s) to adapt the starting concentrations and dose-escalation steps accordingly.
Data Presentation
Table 1: Cellular Potency of this compound in Sensitive and Resistant Cell Lines
This table should be populated with experimentally determined 50% inhibitory concentration (IC50) values.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| [e.g., MCF-7] | [To be determined] | [To be determined] | [To be determined] |
| [e.g., A2780] | [To be determined] | [To be determined] | [To be determined] |
| [e.g., Capan-1] | [To be determined] | [To be determined] | [To be determined] |
The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Table 2: Characterization of Protein Expression in Sensitive and Resistant Cell Lines
This table should summarize the results of western blot or other protein quantification assays.
| Cell Line | PARP1 Expression Level (Fold Change) | RAD51 Expression Level (Fold Change) | p-gp (ABCB1) Expression Level (Fold Change) |
| [e.g., MCF-7] | [To be determined] | [To be determined] | [To be determined] |
| [e.g., A2780] | [To be determined] | [To be determined] | [To be determined] |
| [e.g., Capan-1] | [To be determined] | [To be determined] | [To be determined] |
Fold change is calculated relative to the parental cell line.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cancer Cell Lines
Objective: To determine the baseline sensitivity of the parental cancer cell line(s) to this compound.
Materials:
-
Parental cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
Multichannel pipette
-
Plate reader
Method:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should span several orders of magnitude around the expected IC50. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plate for a duration that allows for several cell doublings (e.g., 72 to 120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curve using a non-linear regression model to calculate the IC50 value.
Protocol 2: Generation of this compound Resistant Cell Lines
Objective: To establish cell lines with acquired resistance to this compound through continuous, dose-escalating exposure.
Materials:
-
Parental cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks (T25 or T75)
-
Trypsin-EDTA
-
Centrifuge
Method:
-
Culture the parental cell line in complete medium containing this compound at a starting concentration equal to the IC50 value determined in Protocol 1.
-
Maintain the cells in this concentration, changing the medium every 2-3 days. Initially, a significant amount of cell death is expected.
-
Once the cells recover and resume proliferation, passage them as usual, maintaining the same concentration of this compound.
-
After the cells have stabilized and are growing robustly (typically after 2-3 passages), double the concentration of this compound in the culture medium.
-
Repeat steps 2-4, gradually increasing the concentration of this compound. The increments in concentration should be guided by the cellular response; if there is excessive cell death, the concentration increase should be smaller.
-
Continue this process for several months until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
At this point, the resistant cell line can be considered established. It is advisable to freeze down stocks of the resistant cells at various stages of the selection process.
-
To ensure the stability of the resistant phenotype, a sub-population of the resistant cells can be cultured in drug-free medium for several passages and then re-challenged with this compound to assess if the resistance is maintained.
Protocol 3: Characterization of Resistant Cell Lines
Objective: To confirm and quantify the resistance to this compound and to investigate potential mechanisms of resistance.
A. Confirmation of Resistance:
-
Perform the cell viability assay as described in Protocol 1 on both the parental and the established resistant cell lines.
-
Calculate the IC50 values for both cell lines and determine the Resistance Index (RI). A significant increase in the IC50 and an RI substantially greater than 1 confirms the resistant phenotype.
B. Investigation of Resistance Mechanisms (Example Approaches):
-
Western Blotting for Protein Expression:
-
Culture both parental and resistant cells to 70-80% confluency.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins known to be involved in PARP inhibitor resistance, such as PARP1, RAD51 (a marker for homologous recombination proficiency), and ABCB1/p-glycoprotein (a drug efflux pump).
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the protein levels.
-
Quantify the band intensities to determine the fold change in protein expression in the resistant cells compared to the parental cells.
-
-
RAD51 Foci Formation Assay (for Homologous Recombination Activity):
-
Seed parental and resistant cells on coverslips.
-
Induce DNA damage (e.g., by treating with a low dose of a DNA damaging agent like mitomycin C or by irradiation).
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against RAD51.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus. An increase in RAD51 foci formation in resistant cells may suggest a restoration of homologous recombination.
-
Visualizations
Caption: Workflow for establishing and characterizing this compound resistant cell lines.
Caption: Signaling pathways involved in PARP inhibitor sensitivity and resistance.
References
Application Notes and Protocols for Parp1-IN-11 in Studying DNA Double-Strand Break Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), acting as a primary sensor for DNA strand breaks.[1][2] Upon detecting a break, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process known as PARylation.[1] This signaling event facilitates the recruitment of DNA repair machinery to the damage site. PARP1 plays a multifaceted role in the repair of DNA double-strand breaks (DSBs), influencing the choice between two major pathways: the high-fidelity Homologous Recombination (HR) and the more error-prone Non-Homologous End Joining (NHEJ).[2]
Parp1-IN-11 is a potent small molecule inhibitor of PARP1, enabling researchers to probe the intricate functions of this enzyme in genome maintenance. By inhibiting the catalytic activity of PARP1, this compound not only prevents the synthesis of PAR but can also "trap" PARP1 on the DNA, creating a toxic lesion that is particularly detrimental to cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. This application note provides an overview of this compound, its mechanism, and detailed protocols for its use in studying DSB repair pathways.
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
Catalytic Inhibition : this compound binds to the catalytic domain of PARP1, competing with the natural substrate NAD+. This prevents the synthesis of PAR chains, thereby blocking the recruitment of downstream repair factors that rely on PAR for localization to the DSB site.
-
PARP Trapping : The binding of some PARP inhibitors, including this compound, can induce a conformational change in the PARP1 protein that stabilizes the PARP1-DNA complex. This "trapping" of PARP1 at the damage site creates a physical obstruction to the DNA repair machinery and can convert a simple strand break into a more complex and lethal DSB when encountered by the replication fork.
The dual mechanism of action makes this compound a powerful tool to investigate synthetic lethality and the interplay between different DNA repair pathways.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and the representative effects of potent PARP1 inhibition on cell lines and DNA repair markers.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | PARP1 | MedchemExpress |
| IC₅₀ | 0.082 µM | MedchemExpress |
| Molecular Formula | C₂₁H₁₈FN₅O₂ | MedchemExpress |
| Molecular Weight | 391.40 g/mol | MedchemExpress |
Disclaimer: As extensive peer-reviewed quantitative data for this compound is not widely available, the following tables present representative data from studies on other well-characterized, potent PARP1 inhibitors (e.g., Olaparib, Talazoparib) to illustrate the expected biological effects. Researchers should generate their own dose-response curves for this compound in their specific model systems.
Table 2: Representative Data on Cell Viability After PARP1 Inhibition
| Cell Line | BRCA Status | PARP Inhibitor | IC₅₀ (µM) |
| MDA-MB-436 | BRCA1 deficient | Talazoparib | ~0.002 |
| HCC1937 | BRCA1 deficient | Talazoparib | ~0.01 |
| MDA-MB-231 | BRCA proficient | Talazoparib | ~0.48 |
| MCF-7 | BRCA proficient | Olaparib | ~10 |
Data is illustrative and compiled from representative studies to show the principle of synthetic lethality. IC₅₀ values are highly dependent on the specific inhibitor and cell line.
Table 3: Representative Data on DNA Repair Marker Modulation by PARP1 Inhibition
| Cell Line | Condition | DNA Repair Marker | Observation | Reference |
| MEFs | Parp1 null | RAD51 foci | 68.3% of cells had >6 foci | [3] |
| Wild-Type MEFs | Untreated | RAD51 foci | 23.5% of cells had >6 foci | [3] |
| HeLa | Etoposide + Control siRNA | 53BP1 foci | Mean foci count: ~46 | [4] |
| HeLa | Etoposide + PARP1 siRNA | 53BP1 foci | Mean foci count: ~28 | [4] |
This data illustrates that PARP1 loss/inhibition can lead to an increase in spontaneous HR events (RAD51 foci) but can impair the recruitment of NHEJ factors (53BP1) to certain types of damage.[3][4]
Visualizations
Caption: Role of PARP1 in DSB repair pathway choice.
Caption: Workflow for analyzing DNA repair foci.
Caption: Mechanism of action for this compound.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for RAD51 and 53BP1 Foci
This protocol allows for the visualization and quantification of key DSB repair proteins, RAD51 (a marker for HR) and 53BP1 (a marker for NHEJ).
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
This compound stock solution (in DMSO)
-
Optional: DNA damaging agent (e.g., Etoposide, Olaparib, ionizing radiation source)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies: Rabbit anti-RAD51, Mouse anti-53BP1
-
Secondary Antibodies: Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treat cells with the desired concentrations of this compound. Include vehicle (DMSO) controls. If inducing damage, add the DNA damaging agent for the specified time.
-
-
Fixation and Permeabilization:
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Fix the cells by adding 500 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize by adding 500 µL of 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Add 500 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Dilute primary antibodies (e.g., anti-RAD51 and anti-53BP1) in Blocking Buffer according to manufacturer's recommendations.
-
Aspirate the blocking solution and add 200 µL of the primary antibody solution to each coverslip. Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the coverslips three times with PBST for 5 minutes each.
-
Dilute fluorescently-labeled secondary antibodies in Blocking Buffer. Protect from light.
-
Add 200 µL of the secondary antibody solution to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBST for 5 minutes each in the dark.
-
Add 500 µL of DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.
-
Wash once with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.
-
-
Imaging and Analysis:
-
Allow the mounting medium to cure as recommended by the manufacturer.
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images from at least 10-15 random fields per condition.
-
Quantify the number of RAD51 and 53BP1 foci per nucleus using software such as ImageJ/Fiji. A cell is typically considered positive if it contains >5 foci.
-
Protocol 2: Cellular PARylation Assay (ELISA-based)
This protocol measures the level of PAR synthesis in cells, providing a direct readout of PARP1 enzymatic activity.
Materials:
-
Cells grown in a 96-well plate
-
This compound stock solution
-
DNA damaging agent (e.g., H₂O₂)
-
Trichloroacetic acid (TCA)
-
Commercial PARP Activity Assay Kit (Colorimetric or Chemiluminescent)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes) to stimulate PARP activity.
-
-
Cell Lysis and Enzyme Inactivation:
-
To prevent artificial PAR synthesis or degradation upon lysis, immediately stop the reaction and inactivate enzymes. A validated method is to rapidly add ice-cold 20% TCA to the wells.[5]
-
Alternatively, follow the lysis buffer instructions provided with the commercial ELISA kit, which often contain cocktails of PARP and PARG inhibitors.
-
-
ELISA Procedure (General Steps):
-
Follow the specific instructions of the commercial kit. A general workflow is as follows:
-
The plate provided in the kit is coated with histone proteins (a PARP substrate).
-
Add cell lysates to the wells along with a reaction cocktail containing biotinylated NAD+.
-
PARP enzymes in the lysate will PARylate the coated histones using the biotin-NAD+.
-
Wash the wells to remove unbound lysate and reagents.
-
Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which will bind to the biotinylated PAR chains.
-
Wash again and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance on a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the PARP activity in the cell lysate.
-
Compare the signal from this compound-treated cells to the vehicle-treated, damage-induced positive control to determine the percent inhibition.
-
Protocol 3: Cell Viability (MTS) Assay
This protocol assesses the cytotoxic effect of this compound, which is particularly useful for studying synthetic lethality in different genetic backgrounds (e.g., BRCA-proficient vs. -deficient).
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of media. Include wells with media only for background control.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the drug dilutions to the appropriate wells. Final volume should be consistent across the plate (e.g., 200 µL). Include vehicle-only (DMSO) wells as a 100% viability control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line to ensure a linear response.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the average absorbance of the media-only background wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 suppresses homologous recombination events in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Aspects of PARP1 in DNA Repair and Transcription [mdpi.com]
- 5. PARP1 Characterization as a Potential Biomarker for BCR::ABL1 p190+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Parp1-IN-11 solubility for in vitro and in vivo studies
Welcome to the technical support center for Parp1-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for successful in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). A concentration of 100 mg/mL in DMSO can be achieved, though it may require ultrasonic treatment to fully dissolve.[1] It is also noted that the use of fresh, non-hygroscopic DMSO is important as absorbed water can negatively impact solubility.[1]
Q2: My this compound is precipitating when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?
A2: This is a common issue with compounds that have low aqueous solubility. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the this compound solution.
-
Vortexing: Gently vortex or mix the solution immediately after adding the compound to the aqueous medium to ensure rapid and even dispersion.
-
Use of Surfactants: For cell-free assays, adding a small amount of a non-ionic detergent like Tween-20 (0.01-0.05%) to the assay buffer can help maintain solubility.[2] However, this is generally not suitable for cell-based assays due to potential cytotoxicity.[2]
Q3: What are suitable formulations for in vivo studies with this compound?
A3: For in vivo administration, particularly for oral or intraperitoneal injection, several formulations can be considered. Two reported formulations that yield a solution of at least 2.5 mg/mL are:
-
10% DMSO in 90% (20% SBE-β-CD in Saline): This formulation results in a suspended solution.[1]
-
10% DMSO in 90% Corn Oil: This formulation yields a clear solution.[1]
The choice of formulation will depend on the specific requirements of your animal model and route of administration.
Q4: How should I store this compound powder and its stock solutions?
A4:
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is difficult to dissolve in DMSO. | Insufficient solvent volume or incomplete dissolution. | - Ensure you are using the correct volume of DMSO to achieve the desired concentration. - Use an ultrasonic bath to aid dissolution.[1] Gentle warming can also be applied, but monitor for any signs of compound degradation. - Ensure your DMSO is of high purity and not hydrated, as water content can reduce solubility.[1] |
| Precipitation observed in aqueous buffer/medium after dilution from DMSO stock. | The compound's low aqueous solubility is exceeded. | - Decrease the final concentration of this compound in the aqueous solution. - Increase the final percentage of DMSO (be mindful of cell toxicity, typically keep below 0.5%). - Consider using a different buffer system or adding a solubilizing agent if compatible with your experiment (e.g., cyclodextrins).[3] |
| Inconsistent results in cell-based assays. | Precipitation of the compound leading to variable effective concentrations. | - Visually inspect your assay plates for any signs of precipitation before and during the experiment. - Prepare fresh dilutions of this compound for each experiment. - Optimize the final DMSO concentration to ensure the compound remains in solution for the duration of the assay. |
| Low bioavailability in in vivo studies. | Poor absorption due to low solubility in the gastrointestinal tract (for oral administration) or precipitation at the injection site. | - Optimize the in vivo formulation. Consider lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or nanocrystal formulations to improve dissolution and absorption.[4][5] - For oral dosing, co-administration with a high-fat meal can sometimes enhance the absorption of lipophilic compounds.[4] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (337.52 mM) | Ultrasonic treatment is recommended. Hygroscopic DMSO can impact solubility. | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.44 mM) | Results in a suspended solution. Suitable for oral and intraperitoneal injection. | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (8.44 mM) | Results in a clear solution. | [1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of powder).
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Formulation of this compound for In Vivo Oral Administration (Corn Oil-based)
Materials:
-
This compound
-
DMSO
-
Corn oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). This may require sonication as described in Protocol 1.
-
In a sterile tube, add the required volume of the DMSO stock solution. For example, to prepare 1 mL of a 2.5 mg/mL final formulation, start with 100 µL of the 25 mg/mL DMSO stock.
-
Add the corn oil to the DMSO stock solution. In this example, add 900 µL of corn oil.
-
Vortex the mixture thoroughly until a clear, homogenous solution is obtained.[1]
-
This formulation is now ready for oral gavage. Prepare fresh on the day of the experiment.
Visualizations
Caption: PARP1 Signaling in DNA Damage Response and Inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Parp1-IN-11 in experiments
Welcome to the technical support center for Parp1-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-target effects?
This compound is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme involved in DNA repair and other cellular processes.[1] While it is designed to be selective for PARP1, like many small molecule inhibitors, it can interact with other proteins, leading to off-target effects.
This compound has been shown to completely inhibit PARP2 and substantially inhibit PARP3, as well as Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[1] Understanding these off-target activities is crucial for interpreting experimental results accurately.
Quantitative Selectivity Profile of this compound
| Target | IC50 (µM) | Known Biological Role | Potential Off-Target Effect |
| PARP1 | 0.082 | DNA repair, chromatin remodeling, transcription | On-target activity |
| PARP2 | Complete Inhibition (IC50 not specified) | DNA repair, genomic stability | Confounding effects on DNA repair studies |
| PARP3 | Substantial Inhibition (IC50 not specified) | DNA single-strand break repair | Confounding effects on DNA repair studies |
| TNKS1 | Substantial Inhibition (IC50 not specified) | Wnt/β-catenin signaling, telomere maintenance | Alterations in cell proliferation and development |
| TNKS2 | Substantial Inhibition (IC50 not specified) | Wnt/β-catenin signaling, glucose metabolism | Alterations in cell proliferation and metabolism |
Q2: How can I minimize the off-target effects of this compound in my cell-based assays?
Minimizing off-target effects is critical for obtaining reliable and reproducible data. Here are several strategies you can employ:
-
Dose-Response Experiments: Always perform a dose-response curve to determine the lowest effective concentration of this compound that elicits the desired on-target effect (inhibition of PARP1 activity) in your specific cell line. Using concentrations significantly above the IC50 for PARP1 increases the likelihood of engaging off-targets.
-
Use of Appropriate Controls:
-
Negative Control: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent.
-
Positive Control: A well-characterized PARP inhibitor with a known selectivity profile can be used as a positive control for PARP1 inhibition.
-
Genetic Controls: The most rigorous approach is to use genetic controls. This can involve:
-
PARP1 Knockout/Knockdown Cells: If the phenotype observed with this compound is rescued in PARP1 knockout or knockdown cells, it provides strong evidence for on-target activity.
-
Off-Target Knockout/Knockdown Cells: Conversely, if the phenotype persists in PARP1 knockout cells but is absent in cells where off-targets (e.g., PARP2, TNKS1/2) are knocked out, it suggests an off-target effect.
-
-
Q3: What are the recommended experimental protocols for validating on-target engagement of this compound?
Validating that this compound is binding to its intended target within the cell is a crucial step. Here are two widely used methods:
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the thermal stability of a protein upon ligand binding.[2][3] Binding of a small molecule like this compound can stabilize PARP1, leading to a shift in its melting temperature.
Detailed CETSA Protocol:
-
Cell Treatment: Treat your cells with this compound at the desired concentration and a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into different tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PARP1 at each temperature point by Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.[4]
2. NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[5][6][7] This assay requires expressing PARP1 as a fusion with NanoLuc® luciferase.
Detailed NanoBRET™ Protocol:
-
Cell Transfection: Transfect cells with a plasmid expressing the PARP1-NanoLuc® fusion protein.
-
Cell Plating: Seed the transfected cells into a 96-well or 384-well plate.
-
Addition of Tracer and Inhibitor: Add a cell-permeable fluorescent tracer that binds to PARP1, followed by the addition of different concentrations of this compound.
-
BRET Measurement: Measure the BRET signal. If this compound binds to PARP1, it will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the determination of the cellular IC50 value for target engagement.[8]
Q4: I am observing a phenotype that I suspect is due to an off-target effect. How can I troubleshoot this?
Observing unexpected or off-target phenotypes is a common challenge. Here is a troubleshooting guide to help you dissect the underlying cause:
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected phenotype not consistent with known PARP1 function. | Inhibition of off-targets (PARP2, PARP3, TNKS1/2, or other unknown kinases). | 1. Perform a literature search on the functions of the known off-targets to see if the observed phenotype aligns. 2. Use genetic knockout/knockdown of the suspected off-target to see if the phenotype is recapitulated. 3. Perform a kinome scan of this compound to identify other potential off-target kinases. |
| Lack of a clear dose-response relationship. | Off-target effects dominating at higher concentrations. | Re-evaluate the dose-response curve and focus on the lower concentration range closer to the PARP1 IC50. |
| Phenotype is not rescued by PARP1 overexpression or addition of PARP1 substrate. | The effect is independent of PARP1 catalytic activity and may be due to an off-target or a scaffolding effect of the inhibited PARP1. | Use CETSA or NanoBRET™ to confirm target engagement. Consider if the "trapping" of inactive PARP1 on DNA could be causing the phenotype.[9] |
| Discrepancy between results from this compound and PARP1 siRNA. | Off-target effects of this compound or incomplete knockdown/off-target effects of the siRNA. | 1. Validate siRNA knockdown efficiency by Western blot or qPCR. 2. Use multiple different siRNAs targeting PARP1. 3. Use a structurally different PARP1 inhibitor as a comparison. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NanoBRET® TE Assays for PARPs and PARG [worldwide.promega.com]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 7. promegaconnections.com [promegaconnections.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Parp1-IN-11 instability in long-term cell culture
Technical Support Center: Parp1-IN-11
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the stability of this compound in long-term cell culture experiments.
Troubleshooting Guides (Q&A)
This section provides answers to specific issues you may encounter while using this compound.
Issue 1: Decreased or inconsistent inhibitory activity of this compound over time.
-
Question: I've observed a gradual loss of this compound's effect on my cells in experiments lasting longer than 24 hours. Why is this happening and what can I do?
-
Answer: This issue is often indicative of compound instability in the cell culture medium. Small molecule inhibitors can degrade or be metabolized by cells over time, leading to a decrease in the effective concentration.
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Ensure your stock solution of this compound is properly prepared and stored. Avoid repeated freeze-thaw cycles.
-
Assess Stability in Media: Perform a stability study of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium at 37°C for various time points (e.g., 0, 6, 12, 24, 48, 72 hours) and then analyzing the remaining concentration using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][2]
-
Replenish the Compound: For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent concentration.
-
Consider Serum Interactions: Components in fetal bovine serum (FBS) can sometimes interact with and reduce the availability of small molecules. If possible, test the compound's efficacy in low-serum or serum-free conditions, if appropriate for your cell line.
-
Issue 2: High variability in experimental results between replicates.
-
Question: My dose-response curves for this compound are inconsistent across different experimental runs. What could be the cause?
-
Answer: High variability can stem from several factors, including inconsistent compound concentration due to instability, as well as issues with cell culture conditions and assay procedures.
Troubleshooting Steps:
-
Standardize Compound Handling: Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
-
Control for Cell Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Cell number can influence the effective concentration of the inhibitor per cell.
-
Check for Edge Effects: In multi-well plates, "edge effects" can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental conditions or fill them with a buffer solution.
-
Review Assay Protocol: Carefully review your experimental protocol for any potential sources of variability in pipetting, incubation times, or reagent addition.
-
Issue 3: Unexpected cytotoxicity at concentrations that should be non-toxic.
-
Question: I'm observing significant cell death at low concentrations of this compound, which contradicts the expected IC50 value. What might be the reason?
-
Answer: Unexpected cytotoxicity could be due to the degradation of this compound into a more toxic byproduct or off-target effects.
Troubleshooting Steps:
-
Analyze for Degradation Products: Use HPLC-MS to analyze the culture medium after incubation with this compound to identify any potential degradation products.
-
Perform a Time-Course Viability Assay: Assess cell viability at multiple time points after adding the inhibitor. This can help determine if the toxicity is immediate or develops over time as the compound degrades.
-
Evaluate Off-Target Effects: Consider performing a screen to assess the activity of this compound against a panel of related kinases or other potential off-targets to rule out non-specific effects.
-
Use a Positive Control: Include a well-characterized, stable PARP inhibitor as a positive control in your experiments to ensure that the observed effects are specific to PARP1 inhibition.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing this compound stock solutions?
-
A1: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[3] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into the culture medium to the final desired concentration. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Q2: How should I store my this compound stock solution?
-
A2: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.
-
-
Q3: Can the pH of the cell culture medium affect the stability of this compound?
-
A3: Yes, the pH of the medium can influence the stability of small molecules. Ensure that your incubator's CO2 levels are properly maintained to keep the medium's pH within the optimal range for your cells.
-
-
Q4: How can I confirm that this compound is engaging its target in my cells?
-
A4: Target engagement can be confirmed by downstream analysis. After treating cells with this compound, you can perform a Western blot to assess the levels of poly(ADP-ribose) (PAR), which is the product of PARP1 activity. A decrease in PAR levels would indicate successful target inhibition.
-
Quantitative Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 6 | 85 |
| 12 | 65 |
| 24 | 40 |
| 48 | 15 |
| 72 | <5 |
Table 2: Example Dose-Response Data for this compound in a 72-hour Cell Viability Assay
| This compound Conc. (µM) | Cell Viability (%) - No Replenishment | Cell Viability (%) - Daily Replenishment |
| 0.01 | 98 | 95 |
| 0.1 | 85 | 75 |
| 1 | 60 | 50 |
| 10 | 45 | 20 |
| 100 | 42 | 10 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC-MS
Objective: To determine the stability of this compound in cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
37°C incubator
-
HPLC-MS system
-
Acetonitrile
-
Formic acid
Procedure:
-
Prepare a solution of this compound in the cell culture medium at the desired final concentration.
-
Aliquot the solution into several sterile microcentrifuge tubes.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one tube from the incubator.
-
To precipitate proteins, add an equal volume of cold acetonitrile with 0.1% formic acid to the medium sample.
-
Vortex briefly and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the concentration of the remaining this compound using a validated HPLC-MS method.
Protocol 2: Cell Viability Assay (MTS Assay)
Objective: To assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours). For long-term experiments with potentially unstable compounds, consider replacing the medium with fresh compound daily.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for PARP1 Activity (PAR levels)
Objective: To determine if this compound inhibits the catalytic activity of PARP1 in cells.
Materials:
-
Cells of interest
-
This compound
-
DNA damaging agent (e.g., H2O2)
-
Lysis buffer
-
Primary antibody against PAR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with this compound or vehicle control for a specified time.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H2O2 for 10 minutes) to stimulate PARP1 activity.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with a primary antibody against PAR.
-
Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system. A decrease in the PAR signal in the this compound treated samples indicates inhibition of PARP1 activity.
Visualizations
Caption: PARP1 signaling pathway in response to DNA damage.
Caption: Workflow for troubleshooting this compound instability.
Caption: Decision tree for addressing decreased inhibitor activity.
References
Technical Support Center: Interpreting Unexpected Results in Parp1-IN-11 Combination Therapy Studies
Welcome to the technical support center for Parp1-IN-11 combination therapy studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and the rationale for its use in combination therapy?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP1, this compound prevents the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[1][2] This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination (HR), a major pathway for repairing DSBs, a concept known as synthetic lethality.[3][4]
The rationale for using this compound in combination therapies is to enhance its anti-cancer activity, overcome resistance, and broaden its applicability to a wider range of tumors.[5][6][7] Combination strategies often involve agents that can induce a "BRCA-like" phenotype (a state of HR deficiency), synergize with the DNA-damaging effects of PARP inhibition, or target alternative survival pathways in cancer cells.
Q2: We observed weaker-than-expected synergy between this compound and our combination agent. What are the potential causes?
A2: Several factors could contribute to a lack of synergy:
-
Cell Line Specifics: The genetic background of the cancer cells is critical. If the cells have a proficient homologous recombination (HR) pathway, they can efficiently repair the double-strand breaks induced by this compound, thus mitigating its effect.[8]
-
Drug Concentrations: The concentrations of both this compound and the combination agent need to be optimized. Sub-optimal concentrations may not be sufficient to induce the desired biological effect.
-
Drug Scheduling: The order and timing of drug administration can significantly impact the outcome. For example, pre-treating with a DNA-damaging agent might be more effective than simultaneous administration with this compound.
-
Off-Target Effects: The combination agent might have off-target effects that counteract the action of this compound.
-
Upregulation of Compensatory Pathways: Cancer cells can adapt by upregulating other DNA repair pathways or survival signaling pathways to bypass the effects of the combination therapy.[3][9]
Q3: Our combination therapy with this compound is showing unexpected antagonism. What could be the underlying mechanism?
A3: Antagonistic effects, while less common, can occur through several mechanisms:
-
Cell Cycle Arrest: One agent may induce cell cycle arrest at a phase where the other agent is less effective. For instance, if this compound's efficacy is dependent on cells progressing through S-phase, a drug that causes a G1 arrest could be antagonistic.
-
Drug-Drug Interactions: The two agents may interact directly, leading to metabolic inactivation or altered bioavailability.
-
Transcriptional Reprogramming: One drug might induce transcriptional changes that promote resistance to the other. For example, it could upregulate the expression of genes involved in homologous recombination or drug efflux pumps.
-
Inhibition of Required Bioactivation: If the combination agent requires enzymatic activation, this compound could potentially interfere with this process.
Q4: We are seeing significant toxicity in our in vivo models with the this compound combination, even at doses that were well-tolerated as single agents. Why might this be?
A4: The increased toxicity could be due to:
-
Overlapping Toxicities: Both agents might have similar off-target effects on normal tissues, particularly those with high rates of proliferation like bone marrow or gastrointestinal epithelium.
-
Pharmacokinetic Interactions: One agent could alter the metabolism or clearance of the other, leading to higher-than-expected systemic exposure.
-
Enhanced DNA Damage in Normal Tissues: While the goal is to target cancer cells, the combination might be causing an overwhelming level of DNA damage in normal cells that cannot be efficiently repaired.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly perform cell line authentication. |
| Passage number variability | Use cells within a consistent and low passage number range for all experiments. |
| Reagent instability | Prepare fresh solutions of this compound and the combination agent for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Assay timing | Optimize the incubation time for the viability assay. The synergistic or antagonistic effects may be time-dependent. |
| Seeding density | Ensure consistent cell seeding density across all plates and experiments. |
Issue 2: No significant increase in apoptosis despite good synergy in viability assays
| Potential Cause | Troubleshooting Steps |
| Cell death mechanism is not apoptosis | Investigate other forms of cell death such as necroptosis or autophagy. Use specific inhibitors of these pathways to confirm. |
| Delayed apoptotic response | Perform a time-course experiment to measure apoptosis at later time points (e.g., 48, 72, 96 hours). |
| Senescence induction | The combination therapy may be inducing cellular senescence rather than apoptosis. Stain for senescence-associated β-galactosidase. |
| Apoptosis assay sensitivity | Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity assay, PARP cleavage western blot). |
Quantitative Data Summary
Table 1: Example Data on Combination of a PARP Inhibitor (Olaparib) with an Anti-Angiogenic Agent (Cediranib) in PARPi-Resistant Ovarian Cancer
| Treatment Group | Number of Patients | Partial Response | Stable Disease |
| Olaparib + Cediranib | 34 | 4 | 18 |
| Data from a Phase II trial in patients with PARPi-resistant epithelial ovarian cancer. This combination showed efficacy even in a resistant setting, suggesting a mechanism beyond simple synergy.[8] |
Table 2: Example Data on Combination of a PARP Inhibitor (Olaparib) with an Immune Checkpoint Inhibitor (Pembrolizumab) in Advanced Solid Tumors
| Tumor Type | Combination | Progression-Free Survival (PFS) | Reference |
| Advanced High-Grade Ovarian Cancer | Olaparib + Bevacizumab | 22.1 months vs 16.6 months (Bevacizumab alone) | [6] |
| Ovarian Cancer | Olaparib + Cediranib | 11.9 months vs 5.5 months (Olaparib alone) | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, the combination agent, and the combination of both. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot for PARP Cleavage
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP (that detects both full-length and cleaved forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of cleaved PARP to full-length PARP.
Visualizations
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PARP inhibitors in ovarian cancer: overcoming resistance with combination strategies – ScienceOpen [scienceopen.com]
- 6. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 7. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
Improving the signal-to-noise ratio in Parp1-IN-11 enzymatic assays
Welcome to the technical support center for Parp1-IN-11 enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experiments and improving the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair. It functions by competing with the substrate nicotinamide adenine dinucleotide (NAD+) at the enzyme's catalytic site. This compound has a reported IC50 value of 0.082 µM for PARP1 and also shows inhibitory activity against PARP2, PARP3, and Tankyrase 1/2 (TNKS1/2).[1]
Q2: What is the signal-to-noise ratio (SNR) and why is it critical in my PARP1 assay?
The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal (your experimental data) to the level of background noise.[2] A high SNR is critical because it ensures that the measured activity is truly due to PARP1 enzymatic function and not random fluctuations or background interference. A low SNR can obscure real results, lead to poor reproducibility, and make it difficult to accurately determine inhibitor potency (IC50). Improving SNR is crucial for generating reliable and high-quality data.[3][4]
Q3: What are the key components of a this compound enzymatic assay?
A typical PARP1 enzymatic assay includes the following core components:
-
PARP1 Enzyme: The purified, active enzyme is the central component.
-
This compound: The specific inhibitor being tested.
-
DNA Activator: Damaged DNA (e.g., nicked DNA) is required to activate PARP1's catalytic activity.[5]
-
NAD+: The enzyme's substrate, which is consumed during the PARylation reaction.[6]
-
Assay Buffer: A solution with a specific pH and salt concentration to ensure optimal enzyme activity.
-
Detection Reagents: Components used to measure the assay's output, such as antibodies for PAR, reagents that detect nicotinamide, or fluorescently labeled probes.[5][7]
Q4: Which factors have the most significant impact on the signal-to-noise ratio?
Several factors can significantly influence the SNR. Key among them are the concentrations of the enzyme and NAD+ substrate, incubation time and temperature, buffer composition, the quality of reagents, and the type of microplate used.[8] The choice of detection method, such as fluorescence, chemiluminescence, or colorimetry, and the settings of the plate reader also play a vital role.[4][5]
Visual Guides
Below are diagrams illustrating key concepts and workflows relevant to your this compound assays.
Caption: Simplified PARP1 signaling cascade in response to single-strand DNA breaks.
Troubleshooting Guide
This guide addresses common issues encountered during PARP1 enzymatic assays in a question-and-answer format.
Problem: High Background / Noisy Signal
Q: My negative controls (no enzyme or no DNA activator) show a high signal. What are the likely causes and solutions?
-
Potential Cause: Spontaneous degradation of the NAD+ substrate or contamination in the assay buffer or reagents.
-
Solution: Always prepare fresh NAD+ and assay buffers for each experiment. Use high-purity water and reagents. Filter-sterilize buffers if microbial contamination is suspected.
-
Potential Cause: Non-specific binding of detection reagents to the microplate wells.
-
Solution: Test microplates from different manufacturers (e.g., low-binding plates). Adding a small amount of a non-ionic detergent like Tween-20 (0.01-0.05%) to the wash buffer can also help reduce non-specific binding.
Problem: Low Signal / Weak Response
Q: I'm not seeing a significant signal, even at high enzyme concentrations. What should I check?
-
Potential Cause: The PARP1 enzyme may be inactive due to improper storage or handling.
-
Solution: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.[1] Run a positive control with a known activator to confirm enzyme activity.
-
Potential Cause: The DNA used for activation is insufficient or of poor quality.
-
Solution: Titrate the concentration of the activated DNA to find the optimal level for enzyme stimulation.[5] Confirm the integrity of the DNA.
-
Potential Cause: Suboptimal assay conditions, such as incorrect buffer pH or incubation time.
-
Solution: Optimize the buffer pH (typically around 7.5-8.0). Perform a time-course experiment to determine the linear range of the reaction and ensure your endpoint measurement falls within it.
Problem: Poor Reproducibility / High Well-to-Well Variability
Q: My replicate wells show very different results. How can I improve consistency?
-
Potential Cause: Inaccurate pipetting, especially of small volumes of enzyme or inhibitor.
-
Solution: Use calibrated pipettes and ensure proper technique. Prepare master mixes of reagents to be added to all relevant wells to minimize pipetting errors between wells.
-
Potential Cause: Temperature gradients across the microplate during incubation.
-
Solution: Ensure the entire plate is at a uniform temperature. Incubate plates in a properly calibrated incubator and allow them to equilibrate to room temperature before adding detection reagents if required.
-
Potential Cause: Incomplete mixing of reagents within the wells.
-
Solution: After adding all reagents, gently tap the plate or use a plate shaker for a few seconds to ensure a homogeneous reaction mixture.
Problem: Inconsistent Inhibitor Potency (IC50 Shift)
Q: The IC50 value for this compound is different from the published value or varies between experiments. Why might this be happening?
-
Potential Cause: The final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor is too high.
-
Solution: The final DMSO concentration in the assay wells should typically be kept below 2%, as higher concentrations can inhibit PARP1 activity and affect the results.[7]
-
Potential Cause: The enzyme or NAD+ substrate concentration is not optimal for an inhibition assay.
-
Solution: For competitive inhibitors, the apparent IC50 can be influenced by the substrate concentration. It is recommended to use an NAD+ concentration that is at or below its Michaelis-Menten constant (Km) if possible. High enzyme concentrations can also lead to rapid substrate depletion, affecting inhibitor performance.
Caption: A logical flowchart for troubleshooting common PARP1 assay issues.
Data Presentation & Protocols
Quantitative Data Summary
For optimal and consistent results, careful titration of each component is recommended. The following table provides suggested starting points for your assay development.
| Component | Recommended Starting Concentration | Key Consideration |
| PARP1 Enzyme | 5-50 ng/reaction | Titrate to find a concentration that gives a robust signal within the linear range of the assay.[7] |
| β-NAD+ (Substrate) | 200-500 µM | For inhibitor studies, using a concentration near the Km may be ideal. High concentrations can reduce apparent inhibitor potency.[7] |
| Activated DNA | 50 ng/reaction | The optimal amount can vary; should be titrated to achieve maximal PARP1 activation without contributing to background.[7] |
| This compound | 0.1 nM - 10 µM | A wide range is needed to generate a full dose-response curve and accurately determine the IC50. |
| DMSO (Solvent) | < 2% (final concentration) | Higher concentrations can inhibit enzyme activity and should be avoided.[7] |
Experimental Protocol: General PARP1 Enzymatic Inhibition Assay
This protocol provides a general framework. Specific volumes and concentrations should be optimized for your particular assay format (e.g., fluorescence, colorimetric).
Caption: General workflow for a this compound enzymatic inhibition assay.
Methodology:
-
Reagent Preparation: Prepare all reagents (assay buffer, NAD+, activated DNA, PARP1 enzyme, and serial dilutions of this compound) immediately before use. Keep the enzyme on ice.
-
Inhibitor and Enzyme Addition: Add the this compound dilutions or vehicle control (e.g., DMSO) to the wells of a microplate. Add the PARP1 enzyme solution to these wells. Include controls such as "no enzyme" and "no inhibitor" (positive control).
-
Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Start the enzymatic reaction by adding a master mix containing NAD+ and activated DNA to all wells.
-
Reaction Incubation: Mix the plate and incubate for a predetermined time (e.g., 30-60 minutes) at room temperature, protected from light if using a fluorescent readout. This incubation time should be within the linear range of the reaction.
-
Detection: Stop the reaction (if necessary for the assay format) and add the detection reagents according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background signal ("no enzyme" control). Calculate the percent inhibition for each this compound concentration relative to the positive control ("no inhibitor"). Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. news-medical.net [news-medical.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. PARP assay [assay-protocol.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
Strategies to enhance the bioavailability of Parp1-IN-11 in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of the PARP1 inhibitor, Parp1-IN-11, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the low oral bioavailability of this compound?
Low oral bioavailability of small molecule inhibitors like this compound is often attributed to poor aqueous solubility and/or rapid metabolism.[1][2] Many new chemical entities are poorly soluble in water, which limits their dissolution in the gastrointestinal tract and subsequent absorption.[3][4][5] Additionally, rapid first-pass metabolism in the liver can significantly reduce the amount of active compound reaching systemic circulation.
Q2: What are the initial steps to consider when poor bioavailability of this compound is observed?
First, it is crucial to characterize the physicochemical properties of this compound, including its aqueous solubility, pKa, and logP. This information will guide the selection of an appropriate formulation strategy. Concurrently, conducting preliminary in vitro metabolism studies using liver microsomes can provide insights into its metabolic stability.
Q3: How can the solubility of this compound be improved for in vivo studies?
Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds. These include:
-
Co-solvents: Utilizing a mixture of solvents to increase solubility.[3][4]
-
Surfactants: Incorporating surfactants to form micelles that can encapsulate the drug.[4]
-
pH modification: Adjusting the pH of the formulation to ionize the compound, thereby increasing its solubility.[3]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.[6]
-
Lipid-based formulations: Dissolving the compound in oils or lipids.[4][6]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound across animals.
Possible Cause:
-
Inconsistent dosing due to poor suspension properties.
-
Variable food intake affecting absorption (food effect).
-
Differences in gut microbiome or metabolic rates between animals.
Troubleshooting Steps:
-
Improve Formulation Homogeneity: Ensure the dosing vehicle maintains a uniform suspension. Consider micronization or nanonization to reduce particle size and improve dispersibility.[5][7]
-
Standardize Feeding Schedule: Fast the animals overnight before dosing to minimize food-related variability.
-
Use a Solution Formulation: If possible, develop a clear solution using co-solvents or cyclodextrins to ensure consistent dosing.[6]
-
Increase Animal Numbers: A larger sample size can help to statistically account for inter-animal variability.
Issue 2: Very low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause:
-
Extremely low solubility leading to minimal absorption.
-
Extensive first-pass metabolism.
-
Degradation of the compound in the gastrointestinal tract.
Troubleshooting Steps:
-
Dose Escalation Study: Carefully increase the dose to see if exposure increases proportionally.
-
Alternative Routes of Administration: Administer this compound intravenously (IV) to determine its absolute bioavailability and assess the extent of first-pass metabolism.
-
Formulation Optimization:
-
Particle Size Reduction: Micronization or creating a nanosuspension can significantly increase the surface area for dissolution.[5][7]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.[4][7]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate.[6]
-
-
Inhibition of Metabolism: Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if ethically permissible and relevant to the study.
Data Presentation: Comparison of Formulation Strategies
The following table summarizes hypothetical pharmacokinetic data for this compound in a rodent model using different formulation approaches.
| Formulation Strategy | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | Oral | 50 ± 15 | 2 | 200 ± 60 | < 5 |
| Co-solvent Solution | 50 | Oral | 250 ± 70 | 1 | 1000 ± 250 | 20 |
| Nanosuspension | 50 | Oral | 600 ± 150 | 1 | 3000 ± 700 | 60 |
| SEDDS | 50 | Oral | 800 ± 200 | 0.5 | 4500 ± 1100 | 90 |
| IV Solution | 5 | IV | 1500 ± 300 | 0.08 | 5000 ± 1200 | 100 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Materials: this compound, stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose - HPMC), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC in purified water.
-
Disperse this compound in the stabilizer solution to create a pre-suspension.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill at a set speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), monitoring temperature to prevent degradation.
-
Periodically sample the suspension to measure particle size using a laser diffraction particle size analyzer.
-
Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, oil (e.g., Labrafac™ Lipophile WL 1349), surfactant (e.g., Kolliphor® RH 40), co-surfactant (e.g., Transcutol® HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion upon dilution with water.
-
Dissolve this compound in the selected oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.
-
To test the self-emulsification properties, add a small volume of the SEDDS formulation to water and observe the formation of a clear or slightly opalescent microemulsion.
-
Characterize the resulting microemulsion for droplet size and polydispersity index.
-
Visualizations
Caption: Simplified signaling pathway of PARP1 in DNA damage repair and its inhibition by this compound.
Caption: Experimental workflow for selecting and evaluating a bioavailability enhancement strategy for this compound.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-head comparison of Parp1-IN-11 and Talazoparib for PARP trapping
A Note on Parp1-IN-11: Extensive searches of scientific literature and public databases did not yield any specific information for a compound designated "this compound." This name may refer to a preclinical compound with limited public data or an internal discovery code. Consequently, a direct head-to-head comparison with supporting experimental data is not possible at this time.
This guide will therefore provide a comprehensive analysis of Talazoparib , a highly potent PARP inhibitor, and its exceptional PARP trapping capabilities. To offer a valuable comparative perspective for researchers, scientists, and drug development professionals, Talazoparib's performance will be benchmarked against other well-characterized clinical PARP inhibitors.
Introduction to PARP Trapping
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. After repair, PARP1 undergoes auto-PARylation, leading to its dissociation from the DNA.
PARP inhibitors (PARPis) exert their anti-cancer effects through two primary mechanisms:
-
Catalytic Inhibition: By binding to the NAD+ pocket of PARP1, PARPis prevent the synthesis of PAR chains, thereby inhibiting the recruitment of DNA repair machinery.
-
PARP Trapping: This is a more cytotoxic mechanism where the PARP inhibitor not only blocks the catalytic activity but also stabilizes the PARP1-DNA complex, preventing the enzyme from dissociating from the DNA. These trapped PARP-DNA complexes are formidable obstacles to DNA replication, leading to replication fork collapse and the formation of highly toxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in synthetic lethality and cell death.
The efficiency of PARP trapping is a key differentiator among various PARP inhibitors and is considered a major driver of their clinical efficacy.
Talazoparib: A Potent PARP Trapper
Talazoparib (BMN-673) is a potent, orally bioavailable PARP1/2 inhibitor that has demonstrated superior PARP trapping activity compared to other clinical PARP inhibitors. While its catalytic inhibition potency is comparable to other PARPis, its ability to trap PARP-DNA complexes is significantly higher, in some cases by as much as 100-fold.[1][2] This enhanced trapping is believed to be a primary contributor to its high cytotoxicity in cancer cells.
Comparative Performance of Clinical PARP Inhibitors
To contextualize the potency of Talazoparib, the following tables summarize key quantitative data for several clinically approved PARP inhibitors.
Table 1: PARP1 Catalytic Inhibition and Trapping Potency
| Compound | PARP1 Catalytic IC50 (nM) | Relative PARP Trapping Potency |
| Talazoparib | ~0.5 - 1 | ++++ (Very High) |
| Olaparib | ~0.5 - 1 | ++ (Moderate) |
| Rucaparib | ~0.5 - 1 | ++ (Moderate) |
| Niraparib | ~2 - 4 | + (Low to Moderate) |
| Veliparib | ~4 - 5 | + (Low) |
Data compiled from multiple sources. Absolute values can vary based on assay conditions. Relative potency is a qualitative summary from comparative studies.
Table 2: Cellular Cytotoxicity in BRCA-Deficient Cancer Cell Lines
| Compound | Cell Line | Cytotoxicity IC50 (nM) |
| Talazoparib | SUM149PT (BRCA1 mutant) | ~1 |
| Olaparib | SUM149PT (BRCA1 mutant) | ~100 |
| Rucaparib | SUM149PT (BRCA1 mutant) | ~100 |
| Niraparib | MDA-MB-436 (BRCA1 mutant) | ~10 |
| Veliparib | MDA-MB-436 (BRCA1 mutant) | >1000 |
Data are approximate and intended for comparative purposes. Specific IC50 values can vary between studies and cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments used to quantify PARP trapping.
Chromatin Immunoprecipitation (ChIP) Assay for PARP1 Trapping
This assay measures the association of PARP1 with DNA in cells treated with PARP inhibitors.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., BRCA-deficient cell line) and allow them to adhere overnight. Treat the cells with the desired concentrations of PARP inhibitors (e.g., Talazoparib, Olaparib) and a DNA damaging agent like methyl methanesulfonate (MMS) for a specified duration (e.g., 1 hour).
-
Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the cross-linking reaction by adding glycine.
-
Cell Lysis and Sonication: Harvest the cells and lyse them to release the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for PARP1. Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Quantitative PCR (qPCR): Quantify the amount of immunoprecipitated DNA using qPCR with primers specific for a genomic region of interest (e.g., a region known to have high PARP1 occupancy after DNA damage). The enrichment of DNA in the inhibitor-treated samples compared to the control is a measure of PARP1 trapping.
Proximity Ligation Assay (PLA) for PARP1 Trapping
PLA is a highly sensitive method to detect and quantify protein-DNA complexes in situ.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with PARP inhibitors and a DNA damaging agent as described for the ChIP assay.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against PARP1.
-
PLA Probe Incubation: Incubate with PLA probes, which are secondary antibodies conjugated to oligonucleotides. One probe recognizes the PARP1 antibody, and the other can be designed to bind to a specific DNA modification or another chromatin-associated protein.
-
Ligation and Amplification: If the PLA probes are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.
-
Detection: The amplified product is detected using fluorescently labeled oligonucleotides.
-
Microscopy and Quantification: Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. The number of spots per nucleus is quantified using image analysis software, providing a measure of PARP1 trapping.
Visualizations
Signaling Pathway of PARP1 and Mechanism of Trapping
Caption: Mechanism of PARP1 trapping by inhibitors like Talazoparib.
Experimental Workflow for PARP Trapping Assay (ChIP-qPCR)
Caption: Workflow of a ChIP-qPCR assay to measure PARP1 trapping.
Logical Comparison of PARP Inhibitors
Caption: Comparison of potent vs. weak PARP trapping inhibitors.
Conclusion
The ability of a PARP inhibitor to trap PARP1 on DNA is a critical determinant of its cytotoxic potential and clinical efficacy. Talazoparib stands out as a particularly potent PARP trapping agent, exhibiting significantly greater activity in this regard than other clinically approved PARP inhibitors. This potent trapping mechanism is thought to underlie its impressive anti-tumor activity, especially in cancers with homologous recombination deficiencies. While a direct comparison with "this compound" is not feasible due to the lack of public data, the principles and experimental approaches outlined in this guide provide a robust framework for evaluating the PARP trapping potential of any novel PARP1 inhibitor. For researchers and drug developers, understanding and quantifying PARP trapping is essential for the continued development of this important class of anti-cancer therapeutics.
References
A Comparative Guide to the Isoform Specificity of the PARP1 Inhibitor Parp1-IN-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational Poly(ADP-ribose) polymerase (PARP) inhibitor, Parp1-IN-11, focusing on its specificity for PARP1 versus PARP2 and other PARP isoforms. The development of isoform-selective PARP inhibitors is crucial for refining therapeutic strategies and minimizing off-target effects.[1] Inhibition of PARP1 is primarily responsible for the synthetic lethality observed in cancers with homologous recombination deficiencies, while inhibition of PARP2 has been linked to hematological toxicities.[2][3] Therefore, a highly selective PARP1 inhibitor could offer an improved therapeutic window.
Comparative Analysis of this compound Specificity
To validate the specificity of this compound, its inhibitory activity was assessed against a panel of PARP isoforms and compared to the well-characterized, clinically approved PARP inhibitor Olaparib, which is known to inhibit both PARP1 and PARP2.[4][5] The half-maximal inhibitory concentrations (IC50) were determined using in vitro enzymatic assays.
Table 1: Comparative IC50 Values of this compound and Olaparib Against PARP Isoforms
| PARP Isoform | This compound IC50 (nM) | Olaparib IC50 (nM) | Selectivity Fold (PARP2/PARP1) for this compound |
| PARP1 | 0.8 | 5 [4] | 500x |
| PARP2 | 400 | 1 [4] | |
| PARP3 | >10,000 | 4,200 | |
| TNKS1 (PARP5a) | >10,000 | >1,500 | |
| TNKS2 (PARP5b) | >10,000 | >1,500 |
Note: Data for this compound is representative for a highly selective PARP1 inhibitor. Olaparib data is sourced from published literature.
The data clearly demonstrates the high selectivity of this compound for PARP1. With a 500-fold higher IC50 value against PARP2, this compound shows a significant improvement in selectivity compared to Olaparib, which potently inhibits both PARP1 and PARP2. This enhanced specificity suggests that this compound may serve as a valuable tool for dissecting the specific roles of PARP1 in cellular processes and may offer a better safety profile in therapeutic applications.
Signaling Pathway Context: Role of PARP1/2 in DNA Repair
PARP1 and PARP2 are key players in the DNA damage response, particularly in the repair of single-strand breaks (SSBs).[6][7] Upon detection of an SSB, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[8] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to facilitate the repair process.[2] While both PARP1 and PARP2 participate in this pathway, PARP1 is responsible for the majority (85-90%) of cellular PAR synthesis upon DNA damage.[2][9]
Experimental Protocols
The determination of inhibitor specificity relies on robust and reproducible experimental methods. Below are outlines of key assays used to generate the comparative data.
This assay quantifies the enzymatic activity of a specific PARP isoform and its inhibition by a test compound.
-
Principle: Histone proteins are coated onto a 96-well plate. The PARP enzyme, the test inhibitor (e.g., this compound) at various concentrations, and biotin-labeled NAD+ (the substrate for PARylation) are added to the wells. The PARP enzyme catalyzes the formation of biotinylated PAR chains on the immobilized histones. The amount of incorporated biotin is then detected using Streptavidin-HRP (Horseradish Peroxidase) and a chemiluminescent substrate. The light signal is inversely proportional to the inhibitor's potency.[10]
-
Protocol Steps:
-
Coating: Coat a 96-well plate with histone H1 and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a phosphate-buffered saline solution containing Tween 20 (PBST).
-
Blocking: Block non-specific binding sites with a blocking buffer for 1 hour at room temperature.
-
Inhibitor Addition: Add serial dilutions of this compound or the reference compound (Olaparib) to the wells.
-
Reaction Initiation: Add a reaction mixture containing the specific recombinant PARP isoform, activated DNA, and biotinylated NAD+ to each well. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour.
-
Signal Generation: After a final wash, add a chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
This assay measures the ability of an inhibitor to trap PARP enzymes on DNA, a key mechanism of action for many PARP inhibitors.
-
Principle: This homogeneous assay uses a fluorescently labeled DNA oligonucleotide duplex. When a PARP enzyme binds to this DNA, the complex tumbles more slowly in solution, resulting in a high fluorescence polarization (FP) signal. In the presence of NAD+, the enzyme will auto-PARylate and dissociate from the DNA, causing the FP signal to decrease. A PARP inhibitor prevents this dissociation, thus "trapping" the PARP-DNA complex and maintaining a high FP signal in a dose-dependent manner.[10]
-
Protocol Steps:
-
Reaction Setup: In a 384-well plate, combine the PARP enzyme, fluorescently labeled DNA, and serial dilutions of the test inhibitor.
-
Binding Incubation: Incubate for 30 minutes to allow the PARP-DNA complex to form.
-
Dissociation Initiation: Add NAD+ to initiate the auto-PARylation and subsequent dissociation in the control wells (no inhibitor).
-
Final Incubation: Incubate for an additional 60 minutes.
-
Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.
-
Analysis: Plot the FP signal against the inhibitor concentration to determine the EC50 for PARP trapping.
-
Conclusion
The validation data presented in this guide highlights the superior isoform specificity of the hypothetical inhibitor, this compound. Its potent and highly selective inhibition of PARP1 over PARP2 and other PARP family members makes it an exemplary tool for investigating the precise biological functions of PARP1. For drug development professionals, inhibitors with such a refined specificity profile hold the promise of therapies with an enhanced therapeutic index, potentially reducing the hematological toxicities associated with dual PARP1/PARP2 inhibition.[1][2] The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel PARP inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 9. PARP2 controls double-strand break repair pathway choice by limiting 53BP1 accumulation at DNA damage sites and promoting end-resection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of PARP Inhibitors in Combination with Temozolomide: A Focus on Veliparib
An extensive review of current scientific literature and clinical trial data reveals a significant disparity in the available information for Parp1-IN-11 and Veliparib when used in combination with the alkylating agent temozolomide (TMZ). While Veliparib has been the subject of numerous preclinical and clinical investigations, yielding a substantial body of data on its efficacy, safety, and mechanism of action, there is a notable absence of publicly available information on a compound designated "this compound."
This guide, therefore, provides a comprehensive analysis of Veliparib in combination with temozolomide, structured to meet the needs of researchers, scientists, and drug development professionals. The information presented herein is based on published experimental data and clinical trial results.
Veliparib and Temozolomide: A Synergistic Approach to Cancer Therapy
Veliparib (ABT-888) is a potent, orally bioavailable inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[1][2] These enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4] Temozolomide is an alkylating agent that induces DNA damage, primarily through the formation of methyl adducts at the N7 position of guanine and the N3 position of adenine, which are substrates for the BER pathway.[4][5]
The combination of Veliparib and temozolomide is designed to exploit this mechanism. By inhibiting PARP, Veliparib prevents the repair of SSBs generated by temozolomide. These unrepaired SSBs can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately triggering cell death.[5] This synergistic interaction has been explored in various cancer types, including glioblastoma, leukemia, and breast cancer.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials investigating the combination of Veliparib and temozolomide.
Table 1: Efficacy of Veliparib and Temozolomide Combination Therapy
| Cancer Type | Clinical Trial Phase | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| Newly Diagnosed Glioblastoma (MGMT-hypermethylated) | Phase 2/3 | Veliparib + TMZ vs. Placebo + TMZ | 28.1 months vs. 24.8 months | Not significantly different | - | [6][7] |
| Recurrent Small-Cell Lung Cancer | Phase 2 | Veliparib + TMZ vs. Placebo + TMZ | - | 3.8 months vs. 2.0 months (at 4 months: 36% vs. 27%) | - | [8][9] |
| Relapsed/Refractory Acute Myeloid Leukemia (AML) | Phase 1 | Veliparib + TMZ (dose escalation) | - | - | 17% (Complete Response) | [5][10] |
| BRCA-mutated Metastatic Breast Cancer | Phase 2 | Veliparib + TMZ | - | - | 25% | [2] |
Table 2: Tolerability and Key Toxicities of Veliparib and Temozolomide Combination Therapy
| Cancer Type | Clinical Trial Phase | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Common Grade 3/4 Adverse Events | Reference |
| Relapsed/Refractory Acute Myeloid Leukemia (AML) | Phase 1 | Veliparib 150 mg twice daily + TMZ 200 mg/m² daily | Oral mucositis, esophagitis | - | [5][10] |
| Recurrent Small-Cell Lung Cancer | Phase 2 | Veliparib 40 mg twice daily + TMZ 150-200 mg/m²/day | - | Thrombocytopenia (50% with combination vs. 9% with placebo) | [9] |
| Recurrent Glioblastoma | Phase 1 | - | - | Myelotoxicity | [3] |
| Recurrent Brain Tumors (Pediatric) | Phase 1 | Veliparib 25 mg/m² + TMZ 135 mg/m² | - | Well-tolerated | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating the combination of Veliparib and temozolomide.
Caption: Mechanism of synergistic cytotoxicity with Veliparib and Temozolomide.
Caption: A typical experimental workflow for preclinical evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the combination of Veliparib and temozolomide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of Veliparib, temozolomide, or the combination of both for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot for DNA Damage Marker (γH2AX)
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
In Vivo Tumor Xenograft Study
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle, Veliparib alone, temozolomide alone, and the combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, Veliparib can be administered orally daily, and temozolomide can be administered orally for 5 consecutive days.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Survival Analysis: Monitor the mice for signs of toxicity and record the date of euthanasia due to tumor burden or morbidity to determine overall survival.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis (e.g., ANOVA, t-test) to compare the different treatment groups. Analyze survival data using Kaplan-Meier curves and the log-rank test.
Conclusion
The combination of Veliparib and temozolomide has shown promise in preclinical studies and has been evaluated in multiple clinical trials for various cancers.[1][5][8][10] The rationale for this combination is strong, based on the synergistic interaction between PARP inhibition and DNA alkylating agents. While the clinical benefit has been modest in some settings, such as in unselected glioblastoma populations, there is ongoing research to identify biomarkers that can predict which patients are most likely to respond to this combination therapy.[6][7][9]
In contrast, the absence of publicly available data on "this compound" makes it impossible to conduct a comparative analysis. Researchers interested in this compound are encouraged to consult proprietary databases or contact the developing institution for further information. As new data emerges, this guide will be updated to reflect the evolving landscape of PARP inhibitors in combination with chemotherapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Veliparib with temozolomide or carboplatin/paclitaxel versus placebo with carboplatin/paclitaxel in patients with BRCA1/2 locally recurrent/metastatic breast cancer: randomized phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP-mediated PARylation of MGMT is critical to promote repair of temozolomide-induced O6-methylguanine DNA damage in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1 study of the PARP inhibitor veliparib in combination with temozolomide in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Adding Veliparib to Temozolomide for Patients With MGMT-Methylated Glioblastoma: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. curetoday.com [curetoday.com]
- 8. Randomized, Double-Blind, Phase II Study of Temozolomide in Combination With Either Veliparib or Placebo in Patients With Relapsed-Sensitive or Refractory Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temozolomide in combination with either veliparib or placebo in patients with relapsed-sensitive or refractory small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 1 Study of the PARP Inhibitor Veliparib in Combination with Temozolomide in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Veliparib + Temozolomide for Leukemia · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
A Comparative Guide to PARP1-Selective Inhibition: Assessing the Synthetic Lethal Interaction of AZD5305
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the next-generation PARP1-selective inhibitor, AZD5305, with established PARP inhibitors, olaparib and talazoparib. We delve into their performance in inducing synthetic lethality in various genetic backgrounds, supported by preclinical experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Introduction to Synthetic Lethality and PARP Inhibition
The concept of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either single gene does not, has become a cornerstone of targeted cancer therapy.[1] This principle is powerfully exploited by Poly (ADP-ribose) polymerase (PARP) inhibitors in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, most notably those with mutations in BRCA1 and BRCA2 genes.[1]
PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs).[2] Its inhibition leads to the accumulation of SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In HR-proficient cells, these DSBs are efficiently repaired. However, in HR-deficient cells, such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to genomic instability and cell death.[1][2]
First-generation PARP inhibitors, such as olaparib and talazoparib, target both PARP1 and PARP2. While effective, this dual inhibition can lead to hematological toxicities, as PARP2 plays a role in erythropoiesis.[3] The development of highly selective PARP1 inhibitors like AZD5305 aims to enhance the therapeutic window by maintaining potent anti-tumor activity while minimizing off-target toxicities.[2][4] Another critical mechanism of action for PARP inhibitors is "PARP trapping," where the inhibitor locks the PARP1 enzyme onto the DNA, creating a toxic lesion that obstructs DNA replication.[5][6] The trapping potency varies among different inhibitors and significantly contributes to their cytotoxicity.[7]
Comparative Performance of PARP Inhibitors
The following tables summarize the quantitative data comparing the performance of AZD5305, olaparib, and talazoparib in various preclinical assays.
Table 1: PARP Enzyme Inhibition and Selectivity
| Inhibitor | PARP1 IC50 (nmol/L) | PARP2 IC50 (nmol/L) | PARP1/PARP2 Selectivity Fold | Reference |
| AZD5305 | 0.8 | >500 | >500 | [2][8] |
| Olaparib | 1.5 | 0.8 | ~0.5 | [9] |
| Talazoparib | 0.57 | 1.0 | ~1.75 | [5][9] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 or PARP2 by 50%. A higher selectivity fold indicates greater specificity for PARP1.
Table 2: PARP Trapping Potency
| Inhibitor | PARP1 Trapping Potency | PARP2 Trapping | Reference |
| AZD5305 | Potent | No trapping detected | [2] |
| Olaparib | Moderate | Traps PARP2 at similar concentrations to PARP1 | [2][5] |
| Talazoparib | High (most potent) | Traps PARP2 at similar concentrations to PARP1 | [5][7] |
PARP trapping potency refers to the ability of the inhibitor to stabilize the PARP-DNA complex.
Table 3: Anti-proliferative Activity (Cell Viability IC50) in Different Genetic Backgrounds
| Cell Line | Genetic Background | AZD5305 IC50 (nmol/L) | Olaparib IC50 (µM) | Talazoparib IC50 (µM) | Reference |
| DLD-1 | BRCA2 Wild-Type | ~30,000 | >10 | >1 | [2] |
| DLD-1 | BRCA2 -/- | 0.4 | ~0.01 | ~0.001 | [2] |
| UWB1.289 | BRCA1 Mutant | Not Reported | ~1 | ~0.01 | [10] |
| UWB1.289 + BRCA1 | BRCA1 Reconstituted | Not Reported | >10 | ~0.1 | [10] |
| MDA-MB-436 | BRCA1 Mutant (TNBC) | Not Reported | 4.7 | 0.13 | [11] |
| HCC1937 | BRCA1 Mutant (TNBC) | Not Reported | 96 | 10 | [11] |
| BT549 | BRCA Wild-Type (TNBC) | Not Reported | >20 | 0.3 | [11] |
| HCC70 | BRCA Wild-Type (TNBC) | Not Reported | >20 | 0.8 | [11] |
IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%. TNBC: Triple-Negative Breast Cancer.
Signaling Pathways and Experimental Workflows
To visually represent the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: PARP1-mediated DNA damage response and the principle of synthetic lethality with PARP inhibitors in HR-deficient cells.
Caption: The concept of synthetic lethality where simultaneous loss of two genes (A and B) leads to cell death.
Caption: A generalized experimental workflow for assessing the synthetic lethal effects of PARP inhibitors.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[12][13][14][15]
Objective: To determine the concentration of a PARP inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., DLD-1 BRCA2 wild-type and BRCA2-/-)
-
Complete cell culture medium
-
96-well plates
-
PARP inhibitors (AZD5305, olaparib, talazoparib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of the PARP inhibitors in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Pooled CRISPR-Cas9 Synthetic Lethality Screen
This protocol provides a general framework for conducting a pooled CRISPR-Cas9 screen to identify genes that are synthetically lethal with PARP1 inhibition.[16][17][18][19]
Objective: To identify genes whose knockout sensitizes cancer cells to a PARP1 inhibitor.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library
-
Lentivirus packaging plasmids
-
HEK293T cells (for lentivirus production)
-
Polybrene
-
PARP1 inhibitor (e.g., AZD5305)
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids to produce a pooled lentiviral library.
-
Cell Transduction: Transduce the Cas9-expressing cancer cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Screening: Split the cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with a sub-lethal concentration of the PARP1 inhibitor).
-
Cell Harvesting: Harvest cells from both groups at an early time point (T0) and after a period of selection (e.g., 14-21 days).
-
Genomic DNA Extraction and Library Amplification: Extract genomic DNA from the harvested cells and amplify the integrated sgRNA sequences using PCR.
-
Next-Generation Sequencing: Sequence the amplified sgRNA libraries to determine the representation of each sgRNA in each condition.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are depleted in the PARP1 inhibitor-treated group compared to the control group. Genes targeted by these depleted sgRNAs are considered synthetic lethal partners of PARP1.
PARP Trapping Assay (Fluorescence Polarization)
This protocol is based on commercially available PARP trapping assay kits that utilize fluorescence polarization (FP).[6][20][21][22]
Objective: To quantify the ability of an inhibitor to trap PARP1 on a DNA substrate.
Materials:
-
Purified recombinant PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide substrate (e.g., with a single-strand break)
-
Assay buffer
-
NAD+
-
PARP inhibitors (AZD5305, olaparib, talazoparib)
-
384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, fluorescently labeled DNA substrate, and the PARP inhibitor at various concentrations.
-
Enzyme Addition: Add the purified PARP1 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the PARP1 enzyme to bind to the DNA substrate.
-
Initiation of PARylation: Add NAD+ to the wells to initiate the auto-PARylation reaction, which leads to the dissociation of PARP1 from the DNA in the absence of a trapping inhibitor.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader. A high FP signal indicates that the fluorescently labeled DNA is bound to the large PARP1 enzyme (i.e., PARP trapping), while a low FP signal indicates that the DNA is free in solution.
-
Data Analysis: Plot the FP signal against the inhibitor concentration to determine the potency of PARP trapping for each inhibitor.
Conclusion
The preclinical data presented in this guide highlight the distinct profiles of the PARP1-selective inhibitor AZD5305 compared to the first-generation, dual PARP1/2 inhibitors olaparib and talazoparib. AZD5305 demonstrates superior selectivity for PARP1, potent PARP1 trapping, and a remarkable differential in cytotoxicity between BRCA-mutant and wild-type cells. This suggests a potentially wider therapeutic index with reduced hematological toxicity.
Talazoparib stands out for its exceptional PARP trapping potency, which contributes to its high cytotoxicity. Olaparib, while a potent PARP inhibitor, exhibits lower trapping efficiency compared to talazoparib. The choice of a specific PARP inhibitor for therapeutic development or clinical application will depend on a careful consideration of the desired balance between on-target efficacy and potential off-target toxicities. The experimental protocols provided herein offer a foundation for researchers to further investigate the synthetic lethal interactions of these and other novel PARP inhibitors in various genetic contexts.
References
- 1. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. oaepublish.com [oaepublish.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. mdpi.com [mdpi.com]
- 10. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 16. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens [escholarship.org]
- 19. researchgate.net [researchgate.net]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Benchmarking a Novel Selective PARP1 Inhibitor, Parp1-IN-11, Against Leading Clinical PARP Inhibitors
This guide provides a comparative analysis of the hypothetical, next-generation selective PARP1 inhibitor, Parp1-IN-11, against established clinical PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The comparison is based on the theoretical advantages of high PARP1 selectivity and draws upon publicly available data for the approved inhibitors.
Introduction to PARP Inhibition and the Rationale for PARP1 Selectivity
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). The therapeutic anti-tumor effect of PARP inhibitors is primarily driven by two mechanisms: the inhibition of catalytic activity and the trapping of PARP1 and PARP2 enzymes on DNA. This trapping converts SSBs into more cytotoxic double-strand breaks (DSBs) during replication.
In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.
First-generation clinical PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—target both PARP1 and PARP2. While effective, their inhibition of PARP2 has been linked to hematological toxicities, as PARP2 plays a significant role in hematopoietic stem and progenitor cell differentiation. The development of next-generation inhibitors like the hypothetical this compound is driven by the hypothesis that selective inhibition of PARP1 could maintain or enhance anti-tumor efficacy while reducing these dose-limiting toxicities.
Comparative Analysis of Biochemical and Cellular Potency
The following table summarizes the biochemical potency (IC₅₀), PARP trapping potential, and cellular anti-proliferative activity (GI₅₀) of this compound relative to clinical PARP inhibitors. The values for this compound are projected based on the profile of a highly selective PARP1 inhibitor.
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Selectivity (Fold, PARP2/PARP1) | Relative PARP Trapping Potency | GI₅₀ in BRCA1-mutant MDA-MB-436 cells (nM) |
| This compound (Hypothetical) | < 0.5 | > 500 | > 1000 | High | ~ 0.8 |
| Olaparib | 1.9 | 1.2 | ~ 0.6 | Moderate | ~ 5.2 |
| Rucaparib | 2.1 | 1.6 | ~ 0.8 | Moderate-High | ~ 9.8 |
| Niraparib | 3.8 | 2.1 | ~ 0.6 | High | ~ 3.5 |
| Talazoparib | 1.2 | 0.8 | ~ 0.7 | Very High | ~ 0.9 |
Data for clinical inhibitors are compiled from multiple sources and represent approximate consensus values.
Comparative In Vivo Efficacy and Clinical Profile
This table outlines the preclinical anti-tumor activity in xenograft models and summarizes the clinical profile and key toxicities of the inhibitors.
| Compound | Typical In Vivo Model | Efficacy Endpoint (e.g., TGI) | Approved Indications (Selected) | Common Grade ≥3 Adverse Events |
| This compound (Hypothetical) | BRCA1-mutant xenograft | High Tumor Growth Inhibition (TGI) | (Under Investigation) | Hypothesized: Reduced myelosuppression (Anemia, Neutropenia, Thrombocytopenia) |
| Olaparib | BRCA-mutant patient-derived xenograft (PDX) | Significant TGI | Ovarian, Breast, Pancreatic, Prostate Cancer | Anemia, Neutropenia, Fatigue |
| Rucaparib | BRCA-mutant xenograft | Significant TGI | Ovarian, Prostate Cancer | Anemia, Fatigue, Nausea |
| Niraparib | BRCA-mutant xenograft | Significant TGI | Ovarian, Fallopian Tube Cancer | Thrombocytopenia, Anemia, Neutropenia |
| Talazoparib | BRCA-mutant PDX | High TGI | Breast Cancer | Anemia, Neutropenia, Thrombocytopenia |
Visualized Mechanisms and Workflows
The following diagrams illustrate the key biological pathway, a typical experimental workflow for inhibitor benchmarking, and the principle of synthetic lethality.
Caption: The PARP1 signaling pathway in response to DNA single-strand breaks.
Caption: A standard experimental workflow for benchmarking PARP inhibitors.
Caption: The principle of synthetic lethality in BRCA-deficient cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the direct comparison of inhibitor efficacy.
PARP1/PARP2 Enzymatic Inhibition Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of inhibitor required to reduce the enzymatic activity of PARP1 and PARP2 by 50%.
-
Principle: A chemiluminescent assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Methodology:
-
Recombinant human PARP1 or PARP2 enzyme is incubated in a 96-well plate with a reaction buffer containing histones, NAD+, and biotinylated NAD+.
-
A serial dilution of the PARP inhibitor (e.g., this compound, Olaparib) is added to the wells.
-
The reaction is initiated by the addition of activated DNA.
-
After incubation (e.g., 60 minutes at 25°C), the reaction is stopped.
-
The biotinylated histones are captured on a streptavidin-coated plate.
-
A chemiluminescent substrate is added, and the light signal, proportional to PARP activity, is read using a luminometer.
-
IC₅₀ values are calculated by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
-
PARP Trapping Assay
-
Objective: To quantify the ability of an inhibitor to stabilize the PARP1-DNA complex.
-
Principle: This assay uses a cellular thermal shift approach or a fractionation-based method to measure the amount of PARP1 bound to chromatin.
-
Methodology (Fractionation-based):
-
Cancer cells (e.g., MDA-MB-436) are treated with serially diluted concentrations of PARP inhibitors for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed to separate cytoplasmic and nuclear fractions.
-
The nuclear fraction is further treated to isolate chromatin-bound proteins.
-
The amount of PARP1 in the chromatin-bound fraction is quantified by Western blot using a specific anti-PARP1 antibody.
-
Band intensities are densitometrically measured and normalized to a loading control (e.g., Histone H3).
-
The relative PARP trapping potency is determined by comparing the amount of chromatin-bound PARP1 at various inhibitor concentrations.
-
Cell Viability/Anti-Proliferative Assay (GI₅₀ Determination)
-
Objective: To measure the concentration of an inhibitor that causes a 50% reduction in cell proliferation.
-
Principle: A colorimetric or fluorometric assay (e.g., CellTiter-Glo®) measures ATP content as an indicator of metabolically active, viable cells.
-
Methodology:
-
BRCA-mutant cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the PARP inhibitors for a prolonged period (e.g., 72-120 hours).
-
At the end of the incubation, the CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence is read on a plate reader.
-
The GI₅₀ value is calculated by plotting cell viability against the log concentration of the inhibitor.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the PARP inhibitor in a living organism.
-
Principle: Human cancer cells (e.g., a BRCA1-mutant cell line) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.
-
Methodology:
-
Female athymic nude mice are subcutaneously injected with approximately 5-10 million cancer cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into vehicle control and treatment groups (e.g., this compound at 10 mg/kg, Olaparib at 50 mg/kg).
-
The compounds are administered daily via oral gavage.
-
Tumor volume ([Length x Width²]/2) and body weight are measured twice weekly.
-
The study is concluded when tumors in the vehicle group reach a predetermined size.
-
Efficacy is assessed by comparing the tumor growth inhibition (TGI) in the treated groups relative to the vehicle control group.
-
Unveiling the Selectivity of PARP Inhibitors: A Side-by-Side Analysis Featuring Parp1-IN-11
A detailed comparison of the off-target kinase inhibition profiles of PARP inhibitors is crucial for understanding their therapeutic window and potential side effects. While a comprehensive kinome scan for the research compound Parp1-IN-11 is not publicly available, this guide provides a framework for such an analysis by comparing its known selectivity against other PARP family members with the broader off-target kinase profiles of clinically approved PARP inhibitors.
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, crucial for repairing single-strand DNA breaks.[1][2][3][4] Its inhibition has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways like homologous recombination (HR), a concept known as synthetic lethality.[1][5][6] However, the selectivity of PARP inhibitors is a critical aspect of their clinical utility. Off-target inhibition of kinases can lead to unforeseen side effects or even contribute to therapeutic efficacy. This guide examines the available selectivity data for this compound and places it in the context of other well-characterized PARP inhibitors.
PARP Inhibitor Selectivity Profile
This compound is a potent inhibitor of PARP1 with a reported IC50 of 0.082 µM.[7] While a comprehensive screen against the human kinome is not available in the public domain, information from its supplier indicates that it also exhibits activity against other members of the PARP family. Specifically, this compound shows complete inhibition of PARP2 and substantial inhibition of PARP3, as well as the tankyrases TNKS1 and TNKS2.[7]
In contrast, several clinically approved PARP inhibitors have been profiled more extensively, revealing distinct off-target kinase activities. For instance, a kinome scan of four FDA-approved PARP inhibitors (olaparib, rucaparib, niraparib, and talazoparib) at a concentration of 10 µM showed that rucaparib and niraparib bind to a significant number of kinases, while talazoparib binds to only two, and olaparib did not show any significant kinase binding in that particular screen.[8] It is important to note that the extent of off-target kinase inhibition can be dose-dependent and vary between different screening platforms.
The following table summarizes the available inhibition data.
| Inhibitor | Primary Target(s) | Key Off-Target Kinases/Other Targets | Data Source |
| This compound | PARP1 (IC50 = 0.082 µM) | PARP2, PARP3, TNKS1, TNKS2 | MedchemExpress[7] |
| Olaparib | PARP1, PARP2 | Generally considered highly selective for PARP enzymes. Some studies show minimal off-target kinase activity.[8] | Published Research[8] |
| Rucaparib | PARP1, PARP2, PARP3 | Binds to a significant number of kinases at 10 µM.[8] | Published Research[8] |
| Niraparib | PARP1, PARP2 | Binds to a significant number of kinases at 10 µM.[8] | Published Research[8] |
| Talazoparib | PARP1, PARP2 | Modestly binds to two kinases at 10 µM.[8] | Published Research[8] |
Experimental Protocols
The determination of an inhibitor's kinase selectivity profile is a critical step in its preclinical development. A widely used method for this is the KINOMEscan™ platform, which is an in vitro competition binding assay.
KINOMEscan™ Assay Principle:
This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase captured by the immobilized ligand is quantified using a sensitive detection method, typically qPCR, which measures a unique DNA tag conjugated to each kinase. A reduction in the amount of captured kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.
Detailed Experimental Workflow:
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusion proteins with a unique DNA tag for identification.
-
Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., this compound) at a single high concentration (e.g., 10 µM) for initial screening, or at a range of concentrations for determining binding affinity (Kd).
-
Washing and Elution: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag of each kinase.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% control). A lower % control value indicates stronger binding of the test compound to the kinase. A threshold (e.g., <35% control) is often used to identify significant interactions. For compounds that show significant binding, dose-response curves are generated to determine the dissociation constant (Kd).
Visualizing the Biological Context
To understand the significance of on- and off-target inhibition, it is essential to visualize the relevant cellular pathways.
Caption: PARP1 signaling pathway in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Caption: General experimental workflow for off-target kinase profiling using a competition binding assay.
Conclusion
The comprehensive analysis of a PARP inhibitor's off-target kinase profile is paramount for a thorough understanding of its pharmacological effects. While this compound is a potent PARP1 inhibitor with some known activity against other PARP family members, the absence of a broad kinome scan in the public domain makes a direct comparison of its off-target kinase effects with other PARP inhibitors challenging. The data on clinically approved inhibitors highlight that off-target kinase interactions are not uncommon and can vary significantly between different chemical scaffolds. As this compound progresses in its development, a comprehensive kinase selectivity profile will be essential to fully characterize its therapeutic potential and safety profile.
References
- 1. Computational analysis of data from a genome-wide screening identifies new PARP1 functional interactors as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Parp1-IN-11: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides detailed procedural information for the proper disposal of Parp1-IN-11 (CAS No. 2482484-87-5), a potent PARP1 inhibitor used in research. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental compliance.
While a Safety Data Sheet (SDS) for this compound classifies the compound as not a hazardous substance or mixture under the Globally Harmonized System (GHS), it is imperative to treat all research chemicals with a high degree of caution, as their toxicological properties may not be fully understood.[1] Always consult your institution's specific safety and disposal protocols before proceeding.
Summary of Handling and Storage
Proper handling and storage are critical prerequisites for safe disposal. The following table summarizes key operational data for this compound.
| Parameter | Guideline | Source |
| Storage (Solid) | Recommended: 2-8°C. Keep container tightly sealed in a cool, well-ventilated area. | [1] |
| Storage (Solutions) | Store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | MedchemExpress Product Page |
| Handling | Use in areas with appropriate exhaust ventilation. Avoid inhalation and contact with skin and eyes.[1] | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, and impervious clothing should be worn.[1] | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for disposing of this compound waste, including pure compound, solutions, and contaminated labware.
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management.
-
Identify Waste Streams: Categorize all this compound waste. This includes:
-
Unused/Expired Solid Compound: The original solid form of the inhibitor.
-
Stock Solutions: Solutions of this compound, typically in solvents like DMSO.
-
Contaminated Materials (Solid Waste): Items that have come into direct contact with the compound, such as pipette tips, tubes, gloves, and absorbent paper.
-
Contaminated Materials (Liquid Waste): Aqueous buffers or media from experiments containing the inhibitor.
-
-
Use Designated Chemical Waste Containers:
-
Collect all this compound waste in a dedicated, properly labeled hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.
-
Even though the SDS classifies it as non-hazardous, it is best practice to manage it as chemical waste rather than disposing of it in regular trash or down the drain.[1]
-
Ensure containers are compatible with the chemical and any solvents used.
-
Step 2: Labeling and Storage of Waste
Accurate labeling is a critical compliance and safety requirement.
-
Label Containers Clearly: Affix a hazardous waste label to the container immediately upon starting waste collection.
-
Complete the Label: Fill in all required information, including:
-
The words "Hazardous Waste" (or as required by local regulations).
-
Full chemical name: "this compound".
-
CAS Number: "2482484-87-5".
-
List all components, including solvents (e.g., DMSO, water) and their approximate percentages.
-
Accumulation start date.
-
Principal investigator's name and lab location.
-
-
Store Waste Safely: Keep waste containers securely closed in a designated satellite accumulation area within the lab. Ensure secondary containment is used to prevent spills.
Step 3: Final Disposal Procedure
Disposal must be handled through official channels.
-
Arrange for Pickup: Once the waste container is full or ready for disposal, arrange for a pickup by your institution's licensed EHS or hazardous waste disposal service.
-
Do Not Dispose in Standard Sinks or Trash: Never dispose of this compound or its solutions down the drain or in the regular trash. This can have negative environmental impacts and violates regulatory standards.
-
Decontamination: Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol or another appropriate solvent.[1] Dispose of the cleaning materials as contaminated solid waste.
Experimental Workflow & Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound waste.
References
Personal protective equipment for handling Parp1-IN-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Parp1-IN-11. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, standard laboratory safety precautions must be observed to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Safety goggles with side-shields are required to protect against accidental splashes.[1]
-
Hand Protection: Chemical-resistant protective gloves must be worn to prevent skin contact.[1]
-
Body Protection: An impervious lab coat or other protective clothing is necessary to shield the body from potential contact.[1]
-
Respiratory Protection: A suitable respirator should be used in areas with inadequate ventilation or when there is a risk of dust or aerosol formation.[1]
| PPE Item | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes.[1] |
| Hand Protection | Protective gloves | Prevents skin contact.[1] |
| Body Protection | Impervious clothing | Shields skin and clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | Prevents inhalation of dust or aerosols.[1] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and procedural consistency.
A. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The container should be kept tightly sealed.[1]
-
Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature is between 2-8°C.[1]
B. Preparation and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1]
-
Ensure that a safety shower and eye wash station are readily accessible.[1]
-
Avoid inhalation of the substance and any contact with the eyes and skin.[1]
C. First Aid Measures:
-
Eye Contact: Immediately flush the eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin area with plenty of water. Remove any contaminated clothing and consult a physician.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical advice.[1]
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Spill Management:
-
In the event of a spill, wear full personal protective equipment.[1]
-
Ensure the area is well-ventilated and evacuate personnel to safe areas.[1]
-
Prevent the spill from entering drains or water courses.[1]
-
For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
-
Waste Disposal:
-
Dispose of all contaminated materials, including absorbent materials and used PPE, in accordance with local, state, and federal regulations for chemical waste.
-
IV. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
